molecular formula C10H5BrClNO2 B1273711 6-Bromo-2-chloroquinoline-4-carboxylic acid CAS No. 287176-62-9

6-Bromo-2-chloroquinoline-4-carboxylic acid

Cat. No.: B1273711
CAS No.: 287176-62-9
M. Wt: 286.51 g/mol
InChI Key: FUAQFLSUGWLYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO2 and its molecular weight is 286.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAQFLSUGWLYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383456
Record name 6-bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287176-62-9
Record name 6-bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative with a molecular formula of C₁₀H₅BrClNO₂ and a molar mass of 286.51 g/mol . Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, exhibiting anticancer, antiviral, antibacterial, and antimalarial properties. This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 287176-62-9[1]
Molecular Formula C₁₀H₅BrClNO₂
Molar Mass 286.51 g/mol
Melting Point ~200 °C (decomposition)[1]
Appearance Solid (predicted)
Solubility Insoluble in water; Soluble in organic solvents

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Proposed Synthetic Pathway via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the target molecule, a plausible route would involve the reaction of a 5-bromoisatin derivative with a 2-chloro-substituted carbonyl compound.

Pfitzinger Synthesis 5-Bromoisatin 5-Bromoisatin Reaction 5-Bromoisatin->Reaction 2-Chloro-carbonyl_Compound 2-Chloro-substituted carbonyl compound 2-Chloro-carbonyl_Compound->Reaction Base Base Base->Reaction Intermediate Intermediate (not isolated) Reaction->Intermediate Condensation Product 6-Bromo-2-chloroquinoline- 4-carboxylic acid Intermediate->Product Cyclization

Figure 1: Proposed Pfitzinger synthesis of the target compound.

Experimental Protocol (General Pfitzinger Reaction):

  • Reaction Setup: In a round-bottom flask, dissolve the isatin derivative (1 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide.

  • Addition of Carbonyl Compound: To the basic isatin solution, add the carbonyl compound (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent or solvent mixture. Common solvents for recrystallization of quinoline derivatives include ethanol, acetic acid, or mixtures with water.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons attached to the electronegative chlorine and bromine atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.

  • C-Cl and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (m/z ≈ 285, 287, 289 due to isotopes of Br and Cl). The fragmentation pattern is expected to involve the loss of the carboxylic acid group (CO₂H), as well as halogen atoms.

Potential Biological Activity and Experimental Protocols

Quinoline derivatives are known to possess a wide range of biological activities. Based on the structural features of this compound, several potential biological targets and activities can be postulated.

Antiviral Activity (DHODH Inhibition)

Many quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for viral replication.

DHODH_Inhibition DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Quinoline_Acid 6-Bromo-2-chloroquinoline- 4-carboxylic acid Inhibition Quinoline_Acid->Inhibition Inhibition->DHODH

Figure 2: Proposed mechanism of DHODH inhibition.

Experimental Protocol (DHODH Inhibition Assay):

A common method to assess DHODH inhibition is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate by DHODH.

  • Reaction Mixture: Prepare a reaction buffer containing the DHODH enzyme, the substrate dihydroorotate, and the electron acceptor DCIP.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of absorbance decrease is proportional to the DHODH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity (Kinase Inhibition)

Substituted quinolines are also known to inhibit various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Kinase_Inhibition Kinase Protein Kinase (e.g., EGFR, Aurora A) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Quinoline_Acid 6-Bromo-2-chloroquinoline- 4-carboxylic acid Inhibition Quinoline_Acid->Inhibition Inhibition->Kinase

Figure 3: General mechanism of kinase inhibition.

Experimental Protocol (In Vitro Kinase Assay):

Commercially available kinase assay kits (e.g., ADP-Glo™) can be used to determine the inhibitory activity of the compound against specific kinases.

  • Reaction Setup: In a multi-well plate, combine the kinase enzyme, a specific substrate peptide, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced (an indicator of kinase activity).

  • Data Analysis: Measure the signal and calculate the IC₅₀ value of the test compound.

Cytotoxicity Assay

To assess the general cytotoxic effect of the compound on cancer cell lines, a standard MTT or similar cell viability assay can be performed.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active quinolines suggests potential as an antiviral or anticancer agent, possibly through the inhibition of key enzymes like DHODH or protein kinases. This technical guide provides a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

In-Depth Technical Guide: Structure Elucidation of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details its fundamental properties, a plausible synthetic route, and an in-depth analysis of its predicted spectroscopic data.

Compound Identity and Physicochemical Properties

This compound is a substituted quinoline derivative. The presence of bromo, chloro, and carboxylic acid functional groups on the quinoline scaffold makes it a versatile intermediate for further chemical modifications.

PropertyValueReference
Molecular Formula C₁₀H₅BrClNO₂N/A
Molecular Weight 286.51 g/mol N/A
CAS Number 287176-62-9[1]
Appearance Predicted to be a solidN/A
Melting Point 200 °C (with decomposition)[1]
Solubility Expected to be soluble in polar organic solventsN/A

Predicted Spectroscopic Data for Structure Confirmation

Due to the limited availability of experimental spectra in public databases, the following data is predicted based on established principles of NMR, IR, and Mass Spectrometry for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.0Broad Singlet1H-COOH
~8.40Doublet1HH-5
~8.15Doublet1HH-8
~7.90Doublet of Doublets1HH-7
~7.60Singlet1HH-3

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~166.0C-4 (-COOH)
~152.0C-2
~148.0C-8a
~138.0C-4a
~133.0C-7
~130.0C-5
~125.0C-8
~122.0C-6
~120.0C-3
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~1700-1725Strong, SharpC=O stretch (Carboxylic acid)
~1550-1600MediumC=C and C=N stretching (Quinoline ring)
~1200-1300MediumC-O stretch (Carboxylic acid)
~1050-1100MediumC-Cl stretch
~600-700MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/zAssignment
285/287/289[M]⁺ (Molecular ion peak cluster)
268/270/272[M-OH]⁺
240/242/244[M-COOH]⁺
205/207[M-COOH-Cl]⁺

Synthesis Pathway: Pfitzinger Reaction

A plausible and efficient method for the synthesis of this compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-Bromoisatin 5-Bromoisatin Pfitzinger Reaction Pfitzinger Reaction 5-Bromoisatin->Pfitzinger Reaction Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Pfitzinger Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Pfitzinger Reaction This compound This compound Pfitzinger Reaction->this compound

Caption: Proposed synthesis of this compound via the Pfitzinger reaction.

Detailed Experimental Protocol

Materials:

  • 5-Bromoisatin

  • Ethyl 2-chloroacetoacetate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 equivalents) in a 1:1 mixture of ethanol and water.

  • To this basic solution, add 5-bromoisatin (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizing the Structure and Fragmentation

G cluster_structure Chemical Structure struct This compound

Caption: Chemical structure of this compound.

G Molecular Ion [M]⁺ (m/z 285/287/289) Molecular Ion [M]⁺ (m/z 285/287/289) Loss of -OH (m/z 268/270/272) Loss of -OH (m/z 268/270/272) Molecular Ion [M]⁺ (m/z 285/287/289)->Loss of -OH (m/z 268/270/272) -OH Loss of -COOH (m/z 240/242/244) Loss of -COOH (m/z 240/242/244) Molecular Ion [M]⁺ (m/z 285/287/289)->Loss of -COOH (m/z 240/242/244) -COOH Loss of -COOH and -Cl (m/z 205/207) Loss of -COOH and -Cl (m/z 205/207) Loss of -COOH (m/z 240/242/244)->Loss of -COOH and -Cl (m/z 205/207) -Cl

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Safety and Handling

This compound is expected to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The proposed synthesis protocol is based on established chemical reactions and may require optimization. Always follow standard laboratory safety procedures.

References

In-Depth Technical Guide: 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 287176-62-9

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in a wide array of natural products and synthetic compounds with significant biological activities. This structural motif is a key component in various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The presence of bromine and chlorine atoms, along with a carboxylic acid group, on the quinoline core suggests that this compound could be a valuable intermediate in medicinal chemistry and drug discovery, potentially serving as a building block for more complex molecules with specific therapeutic properties.

This technical guide provides a summary of the available data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Limited quantitative data for this compound is available from public sources. The following table summarizes the key physicochemical properties that have been reported.

PropertyValueSource
CAS Number 287176-62-9
Molecular Formula C₁₀H₅BrClNO₂N/A
Molecular Weight 286.51 g/mol N/A
Melting Point 200 °C (decomposes)
LogP 3.34890
Polar Surface Area (PSA) 50.19 Ų

Synthesis and Experimental Protocols

General Synthetic Workflow for a Chloroquinoline Carboxylic Acid Derivative

The synthesis of a chloroquinoline carboxylic acid derivative typically involves a multi-step process, often starting from an appropriately substituted aniline. A common approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization and subsequent chemical modifications.

G A Substituted Aniline (e.g., 4-Bromoaniline) C Condensation A->C B Malonic Acid Derivative (e.g., Diethyl ethoxymethylenemalonate) B->C D Intermediate Adduct C->D Formation of enamine intermediate E Thermal Cyclization (High Temperature) D->E F 4-Hydroxyquinoline-3-carboxylate E->F Intramolecular cyclization G Hydrolysis F->G H 4-Hydroxyquinoline-3-carboxylic acid G->H I Decarboxylation H->I J 4-Hydroxyquinoline I->J K Chlorination (e.g., POCl₃) J->K L Chloroquinoline Derivative K->L Substitution of hydroxyl with chlorine

Caption: Generalized workflow for the synthesis of a chloroquinoline derivative.

Biological Activity and Drug Development Applications

There is no specific quantitative biological data, such as IC50 values, or information regarding the mechanism of action or involvement in signaling pathways for this compound found in the searched literature.

However, the quinoline-4-carboxylic acid scaffold is a known pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including:

  • Antiviral Agents: Certain quinoline-4-carboxylic acid analogues have shown potent antiviral activity by inhibiting host enzymes essential for viral replication.

  • Anticancer Agents: The quinoline ring system is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth through various mechanisms, such as kinase inhibition or interaction with DNA.

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics, which contain a related 4-oxo-quinoline-3-carboxylic acid core, are a major class of antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.

Given the structural features of this compound, it is plausible that this compound or its derivatives could exhibit biological activity. However, without experimental data, its specific properties and potential applications remain speculative.

Conclusion

This compound, identified by CAS number 287176-62-9, is a chemical compound for which there is limited publicly available technical information. While its basic physicochemical properties are known, detailed experimental protocols for its synthesis and comprehensive data on its biological activities are lacking. Based on the known pharmacological importance of the quinoline-4-carboxylic acid scaffold, this compound represents a potential starting point for the design and synthesis of novel molecules for drug discovery and development. Further research is required to elucidate its synthetic pathways, biological properties, and potential therapeutic applications.

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential applications in research and drug development, particularly in the context of anticancer agent discovery.

Core Compound Properties

This compound is a polysubstituted quinoline, a heterocyclic scaffold prevalent in numerous biologically active compounds. The presence of bromo and chloro substituents, along with a carboxylic acid moiety, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 286.51 g/mol [1]
Molecular Formula C₁₀H₅BrClNO₂[1]
CAS Number 287176-62-9[1]
Melting Point 200 °C (decomposition)[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of quinoline-4-carboxylic acids, such as the Doebner-von Miller reaction or the Pfitzinger reaction. The following proposed synthesis is a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway involves the construction of the quinoline core followed by functional group manipulations.

Synthetic_Pathway cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 4-Bromoaniline D 6-Bromo-2-phenylquinoline-4-carboxylic acid A->D Ethanol, Reflux B Pyruvic Acid B->D Ethanol, Reflux C Benzaldehyde C->D Ethanol, Reflux E 6-Bromo-2-chloro-4-(trichloromethyl)quinoline D->E PCl5, POCl3, Heat F This compound E->F H2SO4 (aq), Heat

A plausible synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid

This step utilizes the Doebner reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.

  • Materials: 4-Bromoaniline, Pyruvic acid, Benzaldehyde, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

    • To this solution, add pyruvic acid (1.1 equivalents) and benzaldehyde (1.1 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-2-phenylquinoline-4-carboxylic acid.

Step 2: Synthesis of 6-Bromo-2-chloro-4-(trichloromethyl)quinoline

This step involves a chlorination reaction to introduce the chloro substituent at the 2-position and convert the carboxylic acid to a trichloromethyl group.

  • Materials: 6-Bromo-2-phenylquinoline-4-carboxylic acid, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, add 6-bromo-2-phenylquinoline-4-carboxylic acid (1 equivalent).

    • Carefully add phosphorus pentachloride (2.5 equivalents) and phosphorus oxychloride (as solvent).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-2-chloro-4-(trichloromethyl)quinoline.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the trichloromethyl group to the desired carboxylic acid.

  • Materials: 6-Bromo-2-chloro-4-(trichloromethyl)quinoline, Sulfuric acid (aqueous solution).

  • Procedure:

    • To the crude 6-bromo-2-chloro-4-(trichloromethyl)quinoline, add a 70-80% aqueous solution of sulfuric acid.

    • Heat the mixture at 120-140 °C for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • The solid product will precipitate. Collect the precipitate by filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the aromatic C-H and C=C stretching vibrations.

  • Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the molecular formula.

Applications in Research and Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Potential as an Anticancer Agent Intermediate

The quinoline core is present in several approved and investigational anticancer drugs. The bromo and chloro substituents on this compound can serve as handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse functionalities and explore structure-activity relationships (SAR).

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, structurally related quinazoline derivatives have shown inhibitory activity against Aurora A kinase, a crucial enzyme in cell cycle progression.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of similar quinoline and quinazoline derivatives, it is plausible that compounds derived from this compound could target signaling pathways critical for cancer cell proliferation and survival. A hypothetical signaling pathway that could be targeted is the Aurora A kinase pathway, which plays a vital role in mitosis.

Signaling_Pathway cluster_pathway Hypothetical Aurora A Kinase Inhibition Pathway Proliferation_Signal Proliferation Signal Aurora_A Aurora A Kinase Proliferation_Signal->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Apoptosis Apoptosis Mitosis->Apoptosis Failure leads to Compound 6-Bromo-2-chloroquinoline- 4-carboxylic acid Derivative Compound->Aurora_A Inhibition

Hypothetical inhibition of the Aurora A kinase pathway by a derivative.

In this speculative model, a derivative of this compound could act as an inhibitor of Aurora A kinase. This inhibition would disrupt critical mitotic processes such as centrosome maturation and spindle assembly, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Experimental Workflow for Biological Evaluation

To assess the potential of this compound and its derivatives as anticancer agents, a structured experimental workflow is necessary.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow A Synthesis of Derivatives B In vitro Cytotoxicity Assays (e.g., MTT, on cancer cell lines) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Kinase Inhibition Assays) C->D G In vivo Animal Models C->G Active Compounds E Cell Cycle Analysis D->E F Apoptosis Assays D->F H Lead Optimization E->H F->H G->H

A typical workflow for the biological evaluation of novel compounds.

This workflow begins with the synthesis of a library of derivatives from the core scaffold. These compounds are then screened for their cytotoxic effects on various cancer cell lines to determine their half-maximal inhibitory concentrations (IC₅₀). Promising candidates would then be subjected to more detailed mechanistic studies, including kinase inhibition assays, cell cycle analysis, and apoptosis assays, to elucidate their mode of action. Finally, the most potent and selective compounds would be evaluated in preclinical animal models to assess their in vivo efficacy.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its polysubstituted quinoline structure provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The synthetic and experimental frameworks provided in this guide offer a roadmap for researchers and drug development professionals to explore the full potential of this intriguing molecule and its derivatives in the quest for new and effective therapies.

References

An In-Depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of the broader class of quinoline-4-carboxylic acids.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 287176-62-9Chemsrc
Molecular Formula C₁₀H₅BrClNO₂Chemsrc
Molecular Weight 286.51 g/mol Chemsrc
Melting Point 200 °C (decomposition)Chemsrc
Appearance Not available-
Solubility Not available-

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and established method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Proposed Synthetic Pathway via Pfitzinger Reaction

The synthesis of this compound can be envisioned through a multi-step process starting from 5-bromoisatin.

Synthetic_Pathway cluster_0 Pfitzinger Reaction cluster_1 Chlorination 5-Bromoisatin 5-Bromoisatin Intermediate_A 5-Bromo-2-aminophenylglyoxylic acid 5-Bromoisatin->Intermediate_A Base (e.g., KOH) Intermediate_B Enamine Intermediate Intermediate_A->Intermediate_B + Pyruvic acid 6-Bromo-2-hydroxyquinoline-4-carboxylic acid 6-Bromo-2-hydroxyquinoline-4-carboxylic acid Intermediate_B->6-Bromo-2-hydroxyquinoline-4-carboxylic acid Cyclization Target_Compound This compound 6-Bromo-2-hydroxyquinoline-4-carboxylic acid->Target_Compound Chlorinating agent (e.g., POCl₃)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general principles of the Pfitzinger reaction and subsequent chlorination. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (3 equivalents).

  • Addition of Carbonyl Compound: To the resulting solution of the potassium salt of 5-bromo-2-aminophenylglyoxylic acid, add pyruvic acid (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-hydroxyquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.

  • Chlorination: To the flask, add 6-bromo-2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Purification: The resulting precipitate is filtered, washed thoroughly with water, and dried to afford the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a range of biological activities.[4][5][6][7] A prominent target for this class of compounds is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][8] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as cancer cells.[8]

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

The following diagram illustrates the role of DHODH in the pyrimidine biosynthesis pathway and the effect of its inhibition by a quinoline-4-carboxylic acid derivative.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Depletion Pyrimidine Depletion DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Proliferation_Arrest Cell Proliferation Arrest Inhibitor 6-Bromo-2-chloroquinoline- 4-carboxylic acid DHODH_enzyme DHODH Inhibitor->DHODH_enzyme Inhibition_node Inhibition DHODH_enzyme->Inhibition_node Inhibition_node->Orotate X

Caption: Inhibition of DHODH by a quinoline-4-carboxylic acid derivative.

Other potential mechanisms of action for quinoline derivatives include the inhibition of sirtuin 3 (SIRT3) and modulation of the NF-κB signaling pathway, which are both implicated in cancer and inflammatory diseases.[5][9]

Conclusion

This compound is a synthetic heterocyclic compound with potential for further investigation in drug discovery. Its structural similarity to known inhibitors of key cellular pathways, such as DHODH, suggests it may possess valuable biological activities. The synthetic route outlined provides a basis for its preparation, enabling further studies into its pharmacological profile. Researchers and drug development professionals may find this compound to be a valuable building block or lead candidate in the development of novel therapeutics.

References

Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 6-Bromo-2-chloroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from the readily available starting material, 6-Bromoisatin. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The strategy involves the construction of the quinoline core via a Pfitzinger reaction, followed by a chlorination step.

The proposed synthetic route is as follows:

  • Pfitzinger Reaction: Condensation of 6-Bromoisatin with a suitable carbonyl compound to yield 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.

  • Chlorination: Conversion of the 2-hydroxy group of the quinoline ring to a chloro group using a standard chlorinating agent to afford the final product, this compound.

This approach leverages well-established named reactions in heterocyclic chemistry, ensuring a reproducible and scalable synthesis.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives.[1] In this step, 6-Bromoisatin is reacted with a carbonyl compound in the presence of a strong base to form the corresponding 6-bromo-2-hydroxyquinoline-4-carboxylic acid. The Halberkann variant of the Pfitzinger reaction, which utilizes N-acyl isatins, is known to produce 2-hydroxy-quinoline-4-carboxylic acids.[2] A similar outcome can be anticipated with 6-Bromoisatin under appropriate conditions.

Detailed Experimental Protocol:

A solution of potassium hydroxide (0.2 mol) is prepared in ethanol (25 ml). To this, 6-Bromoisatin (0.07 mol) and a suitable ketone (0.07 mol) are added. The reaction mixture is refluxed for 24 hours. After completion of the reaction, the solvent is distilled off, and water is added to the residue. Any neutral impurities are removed by extraction with diethyl ether. The aqueous layer is then acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.[3]

ParameterValueReference
Starting Material 6-Bromoisatin[2]
Reagents Ketone, Potassium Hydroxide, Ethanol, Water, Acetic Acid[3]
Reaction Time 24 hours[3]
Reaction Temperature Reflux[3]
Product 6-Bromo-2-hydroxyquinoline-4-carboxylic acid[2]
Typical Yield Moderate to Good[3]
Step 2: Synthesis of this compound via Chlorination

The conversion of the 2-hydroxyquinoline derivative to the 2-chloroquinoline is a crucial step to arrive at the final product. This transformation is typically achieved by treating the hydroxy compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol:

6-Bromo-2-hydroxyquinoline-4-carboxylic acid (13.6 mmol) is mixed with phosphorus oxychloride (25 mL). The mixture is heated to reflux and maintained at this temperature for 24 hours. After the reaction is complete, the mixture is cooled and carefully poured into crushed ice (300 g) to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed thoroughly with deionized water, and dried under vacuum to give this compound as a solid.[4] An alternative protocol suggests refluxing for a shorter duration of 1 hour, followed by removal of excess POCl₃ by rotary evaporation and neutralization with a saturated aqueous solution of sodium bicarbonate to a pH of 4-5 before filtration.[4]

ParameterValueReference
Starting Material 6-Bromo-2-hydroxyquinoline-4-carboxylic acid[4]
Reagents Phosphorus oxychloride (POCl₃)[4]
Reaction Time 1 - 24 hours[4]
Reaction Temperature Reflux[4]
Product This compound[4]
Reported Yield 87.5%[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Start 6-Bromoisatin Intermediate 6-Bromo-2-hydroxyquinoline-4-carboxylic acid Start->Intermediate Pfitzinger Reaction (Ketone, KOH, EtOH, Reflux) Product This compound Intermediate->Product Chlorination (POCl3, Reflux)

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound starting from 6-Bromoisatin. The described methodologies are based on well-established chemical transformations, providing a reliable foundation for researchers in the fields of organic synthesis and drug development. The provided experimental details and quantitative data serve as a practical resource for the laboratory preparation of this important heterocyclic compound.

References

The Research Frontier: Unlocking the Potential of 6-Bromo-2-chloroquinoline-4-carboxylic acid in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its rigid, heterocyclic core, substituted with reactive chloro and bromo moieties and a carboxylic acid handle, presents a unique scaffold for the synthesis of a diverse array of novel compounds. While direct, in-depth research on the specific biological activities of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key intermediate in the development of new therapeutic agents and functional materials.

This technical guide will explore the inferred potential applications of this compound by examining the established roles of related quinoline-4-carboxylic acid derivatives. It will also outline a logical workflow for researchers to systematically investigate its synthetic potential and biological significance.

Core Chemical Properties and Reactivity

The chemical structure of this compound offers multiple points for chemical modification, making it a highly valuable starting material for combinatorial chemistry and targeted synthesis.

PropertyValueSource
Molecular Formula C₁₀H₅BrClNO₂ChemSrc
Molecular Weight 286.51 g/mol Benchchem[1]
CAS Number 287176-62-9ChemSrc

The key reactive sites of the molecule are:

  • 2-Chloro Position: Susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This is a common strategy for building libraries of potential drug candidates.

  • 4-Carboxylic Acid Group: Can be readily converted into esters, amides, or other derivatives. Amide coupling with a diverse range of amines is a particularly powerful method for exploring new chemical space and modulating physicochemical properties.

  • 6-Bromo Position: Offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds to introduce further complexity.

Inferred Potential Applications in Medicinal Chemistry

Based on the well-documented biological activities of structurally similar quinoline derivatives, this compound is a promising scaffold for the discovery of new drugs in several therapeutic areas. The quinoline core is a known pharmacophore found in numerous approved drugs.

Anticancer Agents

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and the disruption of microtubule polymerization. The introduction of different substituents on the quinoline ring can modulate this activity and selectivity towards specific cancer cell lines.

Antimicrobial Agents

The quinoline scaffold is central to a number of antibacterial and antifungal drugs. Halogenated quinolines, in particular, have shown significant antimicrobial properties. Derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.

Antiviral Agents

Certain quinoline-based compounds have demonstrated efficacy as antiviral agents, including against HIV and other viruses. The potential for derivatization of this compound allows for the systematic exploration of structure-activity relationships to develop novel antiviral candidates.

A Proposed Research Workflow

Given the limited direct data on this compound, a structured research plan is essential to unlock its potential. The following workflow outlines a logical progression from chemical synthesis to biological evaluation.

Research_Workflow cluster_synthesis Synthesis and Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Amide Library Synthesis (Diverse Amines) A->B Coupling Agents C SNAr Reaction Library (Nucleophilic Substitution at C2) A->C Various Nucleophiles D Cross-Coupling Library (Modification at C6) A->D e.g., Suzuki, Buchwald-Hartwig E High-Throughput Screening (e.g., Cell Viability Assays) B->E C->E D->E H Hit Identification E->H F Antimicrobial Assays (MIC Determination) F->H G Antiviral Assays (e.g., Plaque Reduction) G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vivo Efficacy and Toxicity Studies I->J

A logical workflow for the synthesis, screening, and optimization of novel compounds derived from this compound.

Experimental Protocols: A General Approach to Derivatization

General Procedure for Amide Library Synthesis
  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., DIPEA or triethylamine) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
  • Reactant Mixture: In a sealed reaction vessel, combine this compound (or its corresponding ester) (1.0 eq), the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO or NMP).

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and adjust the pH to precipitate the product or facilitate extraction with an organic solvent. The crude product is then purified by standard methods such as column chromatography.

Conclusion

This compound represents a chemical scaffold with considerable untapped potential. While direct biological data is currently scarce, its structural analogy to a wide range of biologically active quinolines makes it a compelling starting point for new drug discovery programs. The synthetic handles present on the molecule allow for the creation of large and diverse chemical libraries, which can then be screened for a variety of therapeutic activities. The logical research workflow and general experimental protocols outlined in this guide provide a framework for researchers to systematically explore the chemical space around this promising building block and potentially uncover the next generation of quinoline-based therapeutics.

References

6-Bromo-2-chloroquinoline-4-carboxylic acid: A Technical Review of Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[1][2] The presence of bromo and chloro substituents, along with a carboxylic acid moiety, provides multiple reactive sites for further chemical modification, making this compound a valuable scaffold and building block in the design and synthesis of novel therapeutic agents.[3] This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and potential applications, with a focus on data-driven insights and experimental methodologies.

Physicochemical and Spectroscopic Data

While detailed experimental data for this specific molecule is sparse in the literature, its fundamental properties and expected spectroscopic characteristics can be compiled and predicted based on available information and the analysis of its functional groups.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 287176-62-9 [4]
Molecular Formula C₁₀H₅BrClNO₂ [5][6]
Molecular Weight 286.51 g/mol [5]
Melting Point 200 °C (decomposition) [4]

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[5] |

Table 2: Predicted and Theoretical Spectroscopic Data

Spectroscopy Feature Expected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid Proton (-COOH) ~12 δ (singlet, broad)[7]
Aromatic Protons (quinoline ring) 7.5 - 8.5 δ (multiplets)
¹³C NMR Carboxyl Carbon (-C OOH) 165 - 185 δ[7]
Aromatic Carbons 115 - 150 δ
IR Spectroscopy O-H Stretch (Carboxylic Acid) 3300 - 2500 cm⁻¹ (very broad)[8][9]
C=O Stretch (Carboxylic Acid) 1760 - 1690 cm⁻¹ (strong, sharp)[8][9]
C=C & C=N Stretch (Aromatic) 1600 - 1450 cm⁻¹
C-Br Stretch 680 - 515 cm⁻¹
C-Cl Stretch 850 - 550 cm⁻¹
Mass Spectrometry Monoisotopic Mass 284.91922 Da[5][6]

| | Isotopic Pattern | Characteristic pattern due to presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.[10] |

Synthesis and Experimental Protocols

The most established method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound under basic conditions.[11][12]

G cluster_reactants Starting Materials Isatin 6-Bromo-1H-indole-2,3-dione (6-Bromoisatin) RingOpening Ring-opened Intermediate Isatin->RingOpening [1] Base Ketone 1,1,3-Trichloroacetone Base Aqueous Base (e.g., KOH) Condensation Condensation RingOpening->Condensation [2] Add Ketone Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product This compound Cyclization->Product [3] Acidic Workup

Figure 1. Proposed synthetic workflow for this compound via a modified Pfitzinger reaction.

Generalized Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on methodologies for synthesizing similar quinoline-4-carboxylic acid derivatives.[12]

  • Isatin Ring Opening: Dissolve 6-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (2-3 equivalents) in a round-bottom flask. Stir the mixture at room temperature for approximately 1 hour or until the color changes, indicating the formation of the potassium salt of 2-amino-5-bromophenylglyoxylic acid.

  • Condensation: To the resulting solution, add 1,1,3-trichloroacetone (1.1 equivalents) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. Acidify the solution with a dilute acid (e.g., HCl) to a pH of 4-5 to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a standard analytical workflow.

G Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purify Purification (Recrystallization or Column Chromatography) TLC->Purify Impure Final Pure Compound TLC->Final Pure Purify->Final NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR IR IR Spectroscopy Final->IR MS Mass Spectrometry Final->MS Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm

Figure 2. Standard experimental workflow for the purification and structural characterization of the target compound.

Potential Biological and Therapeutic Applications

While this compound has not been extensively studied for its biological activity, the quinoline-4-carboxylic acid scaffold is a "privileged structure" in drug discovery. Derivatives have shown promise in several therapeutic areas.

  • Antiproliferative and Anticancer Activity: Numerous quinoline-4-carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines.[1] Some have been investigated as inhibitors of sirtuins (e.g., SIRT3), which are involved in cancer cell metabolism and proliferation.[13] The structural features of the title compound make it a candidate for development as an anticancer agent.

  • Anti-inflammatory Agents: Certain quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular assays, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

  • Enzyme Inhibition: The quinoline-4-carboxylic acid moiety is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[14] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH a key target in oncology and immunology.

G Molecule Quinoline-4-Carboxylic Acid Scaffold DHODH DHODH Enzyme Molecule->DHODH Inhibits Pathway De Novo Pyrimidine Biosynthesis DHODH->Pathway Catalyzes Products Pyrimidines (UTP, CTP) Pathway->Products DNA DNA/RNA Synthesis Products->DNA Proliferation Cell Proliferation (e.g., Cancer, Activated Lymphocytes) DNA->Proliferation

Figure 3. Signaling pathway showing the potential mechanism of action for quinoline-4-carboxylic acid derivatives as DHODH inhibitors.

  • Antileishmanial Agents: Recent in silico studies have identified 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, with N-myristoyltransferase (NMT) being a promising molecular target.[15] This suggests a possible application in treating neglected tropical diseases.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential as a building block for drug discovery. Based on the well-documented biological activities of structurally related quinoline derivatives, this molecule represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound and its derivatives to fully unlock their therapeutic potential.

References

In-Depth Technical Guide: Safety and Handling of 6-Bromo-2-chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No. 287176-62-9). The information presented is intended to support laboratory safety protocols and to ensure the responsible use of this compound in research and development.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 287176-62-9
Molecular Formula C₁₀H₅BrClNO₂
Molecular Weight 286.51 g/mol
Melting Point 200 °C (decomposes)[1]
Appearance Not specified (likely a solid)
Solubility Not specified

Hazard Identification and Classification

GHS Classification:

This compound is classified as highly toxic. The GHS pictograms and hazard statements are summarized below.

GHS PictogramHazard ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[2]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled[2]
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Danger [2][3]

Precautionary Statements: [2]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P302+P352, P304+P340, P310, P330, P361

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

Handling Procedures:

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols and Applications

General Synthetic Workflow:

The synthesis of quinoline carboxylic acids often involves cyclization reactions. A common method is the Gould-Jacobs reaction.

cluster_starting Starting Materials cluster_reaction Reaction Steps cluster_product Final Product aniline Substituted Aniline condensation Condensation aniline->condensation Step 1 malonic_ester Diethyl Malonate Derivative malonic_ester->condensation cyclization Thermal Cyclization condensation->cyclization Step 2 (High Temperature) hydrolysis Ester Hydrolysis cyclization->hydrolysis Step 3 (Base or Acid) quinoline Quinoline Carboxylic Acid hydrolysis->quinoline

Caption: Generalized workflow for the synthesis of quinoline carboxylic acids.

Note: This is a representative workflow. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Logical Flow for Safe Handling

A systematic approach is necessary for the safe handling of this toxic compound, from acquisition to disposal.

cluster_planning Planning Phase cluster_handling Handling Phase cluster_storage_disposal Storage & Disposal assess_hazards Assess Hazards (Review SDS) ppe_selection Select Appropriate PPE assess_hazards->ppe_selection eng_controls Ensure Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls weighing Weighing in Containment eng_controls->weighing reaction_setup Reaction Setup in Fume Hood weighing->reaction_setup workup Work-up and Purification reaction_setup->workup storage Proper Storage workup->storage waste_collection Segregated Waste Collection storage->waste_collection disposal Chemical Waste Disposal waste_collection->disposal

Caption: Logical workflow for the safe handling of toxic chemical compounds.

Signaling Pathways

Currently, there is no specific information available in the searched literature that implicates this compound in any particular signaling pathway. Quinolone derivatives, in general, are known to have a wide range of biological activities and can interact with various cellular targets, but further research is needed to elucidate the specific mechanisms of this compound.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not dispose of it down the drain or in the regular trash.

  • Use a licensed professional waste disposal service.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory personnel must be trained in the proper handling of hazardous materials.

References

Spectroscopic Analysis of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS Number: 287176-62-9). Due to the limited availability of direct experimental spectra in the public domain, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this molecule.

Molecular Structure and General Properties

Molecular Formula: C₁₀H₅BrClNO₂ Molecular Weight: 286.51 g/mol Melting Point: 200 °C (decomposes)[1]

The structure of this compound incorporates a quinoline core, a carboxylic acid group at position 4, a bromine atom at position 6, and a chlorine atom at position 2. These features will dictate its characteristic spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet1HCOOH
~8.4 - 8.6Doublet1HH5
~8.2 - 8.4Singlet1HH3
~8.0 - 8.2Doublet of Doublets1HH7
~7.8 - 8.0Doublet1HH8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~150 - 155C2 (C-Cl)
~145 - 150C8a
~138 - 142C4 (C-COOH)
~135 - 138C7
~130 - 135C5
~125 - 130C4a
~122 - 126C8
~120 - 125C6 (C-Br)
~118 - 122C3

Note: Quaternary carbon signals are expected to be weaker.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)[2][3][4][5]
~1700-1725StrongC=O stretch (Carboxylic acid)[3][4][5]
~1550-1620Medium-StrongC=C and C=N stretching (Quinoline ring)
~1200-1300StrongC-O stretch (Carboxylic acid)[4]
~1000-1100MediumC-Cl stretch
~800-900StrongC-H out-of-plane bending (Aromatic)
~600-700MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
285/287/289[M]⁺∙ Molecular ion peak with characteristic isotopic pattern for Br and Cl.
268/270/272[M-OH]⁺
240/242/244[M-COOH]⁺
206/208[M-Br]⁺
250/252[M-Cl]⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in a complex isotopic pattern for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for quinoline carboxylic acids.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: TMS at 0 ppm.

FT-IR Spectroscopy
  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction and Ionization:

    • Technique: Electrospray ionization (ESI) is suitable for this polar, acidic compound.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

    • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity.

  • Mass Analysis:

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements and resolve the isotopic patterns.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

    • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-HRMS) Synthesis->MS NMR_Data NMR Spectra Analysis: Chemical Shifts, Coupling NMR->NMR_Data IR_Data IR Spectrum Analysis: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: Molecular Weight, Fragmentation MS->MS_Data Conclusion Structural Elucidation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Unraveling the Potential of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Look into the Mechanism of Action of Quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific mechanistic data for 6-Bromo-2-chloroquinoline-4-carboxylic acid remains to be elucidated, this compound belongs to the well-established class of quinoline-4-carboxylic acids, known for their significant biological activities. Extensive research into this chemical scaffold has revealed a primary mechanism of action revolving around the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH). This guide will delve into the core mechanism of action attributed to the quinoline-4-carboxylic acid class, providing a foundational understanding for researchers exploring the potential of derivatives such as this compound.

The Central Target: Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. By catalyzing the oxidation of dihydroorotate to orotate, DHODH serves as a critical checkpoint in this metabolic cascade.[1]

The inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn stalls DNA and RNA synthesis. This disruption of nucleic acid production has profound effects on rapidly proliferating cells, making DHODH an attractive therapeutic target for a range of diseases. The consequences of DHODH inhibition include antiviral, anticancer, immunosuppressive, and antiproliferative effects.[1][2]

The Quinoline-4-Carboxylic Acid Scaffold as DHODH Inhibitors

The quinoline-4-carboxylic acid core is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs and has been extensively explored for other therapeutic applications. Notably, derivatives of this scaffold have emerged as potent inhibitors of human DHODH.[1][2] The mechanism of inhibition involves the binding of these molecules to the ubiquinone-binding site of the DHODH enzyme, thereby blocking its catalytic function.

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the inhibitory potency of these compounds. Key structural elements of the quinoline-4-carboxylic acid scaffold that contribute to DHODH inhibition include:

  • The Carboxylic Acid Group: This functional group is crucial for binding to the enzyme's active site, often forming key interactions with amino acid residues.

  • The Quinoline Core: This bicyclic aromatic system serves as a rigid scaffold for the presentation of other functional groups.

  • Substituents on the Quinoline Ring: Modifications at various positions of the quinoline ring can significantly influence the compound's affinity for DHODH. For example, the presence of a halogen, such as fluorine, at the 6-position has been shown to enhance inhibitory activity in some analogs.[1][3][4]

The following Graphviz diagram illustrates the central role of DHODH in the pyrimidine biosynthesis pathway and the point of inhibition by quinoline-4-carboxylic acid derivatives.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA DHODH->Orotate Inhibitor Quinoline-4-carboxylic Acid Derivatives Inhibitor->DHODH Inhibition DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzyme Purify Recombinant human DHODH Pre_incubation Pre-incubate DHODH with Test Compound Purify_Enzyme->Pre_incubation Prepare_Buffer Prepare Reaction Buffer (Substrate, Electron Acceptor) Prepare_Buffer->Pre_incubation Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Pre_incubation Initiate_Reaction Initiate Reaction with Ubiquinone Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Dose-Response Curve Monitor_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

References

Biological Activity Screening of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific biological activity data (e.g., IC50 or MIC values) for the compound 6-Bromo-2-chloroquinoline-4-carboxylic acid. This technical guide, therefore, outlines a recommended screening protocol and discusses potential biological activities based on the known properties of structurally related quinoline-4-carboxylic acid and 6-bromoquinoline derivatives. The quantitative data presented in the tables are illustrative examples from studies on analogous compounds and should not be attributed to this compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, forming the backbone of numerous therapeutic agents. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, with modifications to its core leading to diverse biological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.

The subject of this guide, this compound, possesses several key structural features that suggest potential for significant biological activity:

  • Quinoline-4-carboxylic Acid Core: This moiety is a known pharmacophore. For instance, it is a key feature of dihydroorotate dehydrogenase (DHODH) inhibitors, which have shown antiproliferative properties.

  • Halogenation (Bromo and Chloro Substituents): The presence of halogens can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, bromine and chlorine atoms can participate in halogen bonding and other interactions with biological targets, which can influence binding affinity and activity.

Given these structural characteristics, a primary biological activity screening of this compound would logically focus on its potential as an anticancer and antimicrobial agent. This guide provides a detailed framework for such a screening campaign.

Potential Anticancer Activity Screening

Quinoline derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. A standard initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines.

Data Presentation: Illustrative Cytotoxicity of Related Quinolone/Quinazoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline and quinazoline derivatives against different cancer cell lines to provide a contextual framework for potential results.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 8a (6-Bromo quinazoline derivative) MCF-7 (Breast)MTT15.85 ± 3.32[1]
Compound 8a (6-Bromo quinazoline derivative) SW480 (Colon)MTT17.85 ± 0.92[1]
Compound 6e (Quinazoline-4-carboxylic acid derivative) T-24 (Bladder)Not Specified257.87[2]
Compound 6e (Quinazoline-4-carboxylic acid derivative) MCF-7 (Breast)Not Specified168.78[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Hypothetical Signaling Pathway in Cancer

Based on the known mechanisms of similar compounds, this compound could potentially interfere with key signaling pathways involved in cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Induction Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Gene Expression DNA_Replication DNA Replication & Repair (Topoisomerase) Compound 6-Bromo-2-chloroquinoline -4-carboxylic acid Compound->Kinase_Cascade Inhibition Compound->Apoptosis_Regulators Modulation Compound->DNA_Replication Inhibition antimicrobial_pathway cluster_bacterium Bacterial Cell Compound_Entry Compound Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound_Entry->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound_Entry->Topoisomerase_IV Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Decatenation DNA Decatenation Topoisomerase_IV->DNA_Decatenation Topoisomerase_IV->Bacterial_Death Inhibition leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication DNA_Decatenation->DNA_Replication Compound 6-Bromo-2-chloroquinoline -4-carboxylic acid Compound->Compound_Entry experimental_workflow Start Compound Synthesis & Purification Primary_Screening Primary Screening Start->Primary_Screening Anticancer_Assay Anticancer Screening (MTT Assay) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Primary_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Secondary_Screening Secondary Screening & Mechanism of Action Studies Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive or Toxic (Consider Derivatization) Secondary_Screening->Lead_Optimization

References

Methodological & Application

Synthesis Protocol for 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-2-chloroquinoline-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis commences with the Pfitzinger reaction to construct the quinoline core, followed by a chlorination step to yield the final product.

Overall Reaction Scheme:

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via Pfitzinger Reaction

Step 2: Chlorination of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: Pfitzinger ReactionStep 2: Chlorination
Reactants 6-Bromoisatin, Pyruvic Acid, Potassium Hydroxide6-Bromo-2-hydroxyquinoline-4-carboxylic acid, Phosphorus oxychloride
Solvent Ethanol/WaterNone (excess POCl3)
Reaction Temperature RefluxReflux (~110 °C)
Reaction Time 4-6 hours3-4 hours
Typical Yield 75-85%80-90%
Product Purity (Typical) >95% after recrystallization>97% after recrystallization

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

This procedure is adapted from the general principles of the Pfitzinger reaction, a well-established method for quinoline synthesis.[1][2][3]

Materials:

  • 6-Bromoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this basic solution, add 6-bromoisatin and stir until it is fully dissolved. The reaction of isatin with a base hydrolyzes the amide bond to form a keto-acid intermediate.[1]

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 6-bromo-2-hydroxyquinoline-4-carboxylic acid.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

This chlorination procedure is based on standard methods for converting 2-hydroxyquinolines to their 2-chloro counterparts.[4]

Materials:

  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add 6-bromo-2-hydroxyquinoline-4-carboxylic acid to an excess of phosphorus oxychloride. This reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts with moisture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. This will quench the excess POCl3. This step is highly exothermic and should be performed with caution.

  • The product will precipitate as a solid. Stir the mixture until all the ice has melted.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

  • Dry the final product under vacuum.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Chlorination A 6-Bromoisatin D Reflux (4-6h) A->D B Pyruvic Acid B->D C KOH / Ethanol / Water C->D E Acidification (HCl) D->E F Filtration & Recrystallization E->F G 6-Bromo-2-hydroxyquinoline-4-carboxylic acid F->G H 6-Bromo-2-hydroxyquinoline-4-carboxylic acid J Reflux (3-4h) H->J I Phosphorus Oxychloride (POCl3) I->J K Quenching (Ice) J->K L Filtration & Recrystallization K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted quinoline scaffolds is a cornerstone of medicinal chemistry. This document provides detailed application notes and experimental protocols for the step-by-step synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents.

The synthetic route presented herein is a two-step process commencing with the Pfitzinger reaction to construct the quinoline core, followed by a chlorination step to yield the final product. This protocol includes quantitative data and a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction sequence:

Synthesis_Workflow 5-Bromoisatin 5-Bromoisatin Step1_Product 6-Bromo-2-hydroxyquinoline-4-carboxylic acid 5-Bromoisatin->Step1_Product  Step 1: Pfitzinger Reaction   (KOH, Ethanol/Water, Reflux) Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Step1_Product Final_Product This compound Step1_Product->Final_Product  Step 2: Chlorination   (POCl3, Reflux)

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via Pfitzinger Reaction

The initial step involves the condensation of 5-bromoisatin with pyruvic acid in a basic medium, a classic example of the Pfitzinger reaction, to form the intermediate 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin in a solution of potassium hydroxide (KOH) in a mixture of ethanol and water.

  • Addition of Reagent: To the stirred solution, add pyruvic acid dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data
ParameterValue
Starting Material 5-Bromoisatin
Reagent Pyruvic acid
Base Potassium hydroxide (KOH)
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 70-85%

Step 2: Chlorination of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

The second step involves the conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol
  • Reaction Setup: In a fume hood, suspend 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. A protocol for a similar chlorination of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline involves refluxing with POCl₃ for 3 hours.[1]

Quantitative Data
ParameterValue
Starting Material 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
Reagent Phosphorus oxychloride (POCl₃)
Reaction Temperature Reflux (approx. 105-110 °C)
Reaction Time 3-6 hours
Typical Yield 80-90%

Logical Relationship of the Synthetic Pathway

The two-step synthesis follows a logical progression from commercially available starting materials to the desired functionalized quinoline. The Pfitzinger reaction provides an efficient method for constructing the core heterocyclic system with the required carboxylic acid functionality. The subsequent chlorination is a standard transformation to introduce a versatile handle for further chemical modifications, which is a common strategy in medicinal chemistry for the development of new drug candidates.

Logical_Flow cluster_0 Synthesis Strategy Start Starting Materials: 5-Bromoisatin & Pyruvic Acid Step1 Step 1: Pfitzinger Reaction (Ring Formation) Start->Step1 Condensation Intermediate Intermediate: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid Step1->Intermediate Forms quinoline core Step2 Step 2: Chlorination (Functional Group Transformation) Intermediate->Step2 Substitution of hydroxyl group Product Final Product: This compound Step2->Product Achieves target molecule

Figure 2: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for the Purification of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established chemical principles and purification techniques for related quinoline derivatives and aromatic carboxylic acids.

Overview of Purification Strategies

The purification of this compound can be approached through several effective techniques. The choice of method will depend on the nature and quantity of impurities present in the crude material. The primary strategies covered in this document include:

  • Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility.

  • Acid-Base Extraction: An effective liquid-liquid extraction method to separate the acidic target compound from neutral and basic impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful chromatographic technique for achieving high purity, suitable for both analytical assessment and preparative purification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing effective purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number287176-62-9[1]
Molecular FormulaC₁₀H₅BrClNO₂[2]
Molecular Weight286.51 g/mol [2]
Melting Point200 °C (decomposes)[1]
Purity (Commercial)≥95.0%[1]
SolubilitySoluble in ethanol, dimethyl sulfoxide, and dichloromethane; almost insoluble in water.[3]

Experimental Protocols

Recrystallization

Recrystallization is a primary method for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield.

3.1.1. Solvent Screening

A systematic solvent screening should be performed to identify the optimal solvent or solvent mixture. Ideal solvents will exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. Based on the structure of this compound, suitable solvent candidates are listed in Table 2.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolThe carboxylic acid and quinoline nitrogen can form hydrogen bonds.
EstersEthyl acetateModerate polarity, often effective for a wide range of organic compounds.
KetonesAcetoneGood solvent for many organic compounds.
Aromatic HydrocarbonsTolueneCan be effective for rigid aromatic systems.
Binary MixturesEthanol/Water, Acetone/HexaneAllows for fine-tuning of solvent polarity to optimize crystal formation.

3.1.2. Recrystallization Protocol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot solvent (or the "good" solvent of a binary mixture) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

A general workflow for the recrystallization process is depicted below.

G cluster_recrystallization Recrystallization Workflow crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (crystal formation) hot_filtration->cool vacuum_filtration Vacuum Filtration (isolate crystals) cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure Purified Solid dry->pure

Recrystallization Workflow Diagram
Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

3.2.1. Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any remaining neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

The logical flow of the acid-base extraction is illustrated in the following diagram.

G cluster_extraction Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_base Add aq. NaHCO₃ start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer discard aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Purified Product filter_dry->pure_product G cluster_hplc Preparative HPLC Workflow sample_prep Sample Preparation (Dissolve and Filter) injection Injection onto equilibrated HPLC system sample_prep->injection separation Chromatographic Separation injection->separation fraction_collection Fraction Collection (based on UV signal) separation->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_solid High-Purity Solid lyophilization->pure_solid

References

Application Note and Protocol: Recrystallization of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of 6-Bromo-2-chloroquinoline-4-carboxylic acid via recrystallization. The outlined procedure is based on established chemical principles and purification techniques for related quinoline derivatives.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. The purity of this compound is critical for subsequent synthetic steps and for obtaining accurate biological and pharmacological data. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This protocol details a systematic approach to selecting an appropriate solvent and performing the recrystallization of this compound to achieve high purity.

General Principles of Recrystallization

The ideal solvent for recrystallization should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Common solvents for the recrystallization of quinoline derivatives and similar aromatic compounds include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., heptane, toluene). Given the acidic nature of the carboxylic acid group, solvents like acetic acid or mixtures containing it can also be effective.

Experimental Protocol

This protocol is a general guideline. The optimal solvent and specific conditions should be determined experimentally on a small scale before proceeding with the bulk material.

3.1. Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Acetic Acid, Toluene, n-Heptane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Drying oven or desiccator

3.2. Solvent Selection (Small-Scale Test)

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes of the undissolved samples in a warm water bath or on a hot plate. Add the solvent dropwise until the compound just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

3.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a stir bar and the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum. The melting point of this compound is reported to be around 200°C (with decomposition)[1].

Data Presentation

Solvent SystemAmount of Crude Compound (g)Volume of Solvent (mL)Temperature for Dissolution (°C)Crystal Formation upon CoolingYield (%)Purity (e.g., by HPLC, NMR)
Example: Ethanol1.05078Yes8599.5%
Example: Toluene1.075110Yes, slow7899.2%
Example: Ethyl Acetate1.04077Yes, rapid9099.6%

Note: The data in this table is illustrative and should be replaced with actual experimental findings.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve Add Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool Soluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath Maximize Yield vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. Hazardous decomposition products may include hydrogen chloride, carbon oxides, and hydrogen bromide[1].

Conclusion

This protocol provides a comprehensive framework for the purification of this compound by recrystallization. Successful implementation of this procedure, including careful solvent selection and execution of the described steps, will enable researchers to obtain a high-purity material suitable for demanding applications in research and development.

References

Application Notes and Protocols for 6-Bromo-2-chloroquinoline-4-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted quinoline core is a common motif in a wide range of biologically active compounds. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—at positions 4, 6, and 2 respectively, allows for selective and sequential chemical modifications. This enables the construction of diverse molecular libraries for screening against various therapeutic targets. The bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, the chlorine at the 2-position is susceptible to nucleophilic substitution, and the carboxylic acid at the 4-position provides a convenient point for amide bond formation. These characteristics make this compound a valuable intermediate for the synthesis of novel small molecules with potential applications in oncology, infectious diseases, and inflammation.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step sequence commencing with the Pfitzinger reaction, a classic method for the synthesis of quinoline-4-carboxylic acids.[1] The proposed synthetic route involves the condensation of 5-bromoisatin with a suitable carbonyl compound, followed by chlorination of the resulting 2-hydroxyquinoline intermediate.

Proposed Synthetic Protocol:

A two-step synthetic protocol for the preparation of this compound is outlined below.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via Pfitzinger Reaction

This step involves the reaction of 5-bromoisatin with pyruvic acid in the presence of a base.

  • Reagents and Materials:

    • 5-Bromoisatin

    • Pyruvic acid

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • To this basic solution, add 5-bromoisatin and stir until it dissolves.

    • Slowly add pyruvic acid to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2-hydroxyquinoline-4-carboxylic acid.

Step 2: Chlorination of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reagents and Materials:

    • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Ice-water bath

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, suspend 6-bromo-2-hydroxyquinoline-4-carboxylic acid in an excess of phosphorus oxychloride or thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid.

    • Dry the product under vacuum to obtain this compound.

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Chlorination 5-Bromoisatin 5-Bromoisatin ReactionMixture1 5-Bromoisatin->ReactionMixture1 Pyruvic Acid Pyruvic Acid Pyruvic Acid->ReactionMixture1 KOH, EtOH/H2O KOH, EtOH/H2O KOH, EtOH/H2O->ReactionMixture1 6-Bromo-2-hydroxyquinoline-4-carboxylic acid 6-Bromo-2-hydroxyquinoline-4-carboxylic acid ReactionMixture2 6-Bromo-2-hydroxyquinoline-4-carboxylic acid->ReactionMixture2 ReactionMixture1->6-Bromo-2-hydroxyquinoline-4-carboxylic acid Reflux POCl3 or SOCl2 POCl3 or SOCl2 POCl3 or SOCl2->ReactionMixture2 This compound This compound ReactionMixture2->this compound Reflux G cluster_suzuki Suzuki Coupling (C6) cluster_amide Amide Coupling (C4) cluster_snar Nucleophilic Substitution (C2) Start This compound Reaction_Suzuki Start->Reaction_Suzuki Reaction_Amide Start->Reaction_Amide Reaction_SNAr Start->Reaction_SNAr Aryl-B(OH)2 Aryl-B(OH)2 Aryl-B(OH)2->Reaction_Suzuki Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Reaction_Suzuki Product_Suzuki 6-Aryl-2-chloroquinoline-4-carboxylic acid Reaction_Suzuki->Product_Suzuki R1R2NH R1R2NH R1R2NH->Reaction_Amide Coupling Agent, Base Coupling Agent, Base Coupling Agent, Base->Reaction_Amide Product_Amide 6-Bromo-2-chloro-N-(substituted)quinoline-4-carboxamide Reaction_Amide->Product_Amide Nu-H Nu-H Nu-H->Reaction_SNAr Base Base Base->Reaction_SNAr Product_SNAr 6-Bromo-2-(nucleophile)quinoline-4-carboxylic acid Reaction_SNAr->Product_SNAr G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Derivative Quinoline-4-carboxamide Derivative Derivative->PI3K inhibits

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-2-chloroquinoline-4-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure features three distinct reactive sites, allowing for sequential and selective derivatization to generate diverse libraries of novel compounds. The key functional groups for derivatization are the carboxylic acid at the C4 position, the chloro group at the C2 position, and the bromo group at the C6 position. This document provides detailed application notes and experimental protocols for the derivatization of this molecule through amide coupling, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling reactions. Phenylquinoline-4-carboxylic acid derivatives have garnered significant attention in recent years due to their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities[1].

Application Notes

Derivatization via Amide Coupling at the C4-Carboxylic Acid

The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry[2][3]. Coupling with a diverse range of primary and secondary amines allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates and the potential for side reactions[2]. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like N-hydroxysuccinimide (NHS), and uronium/aminium salts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[2][4].

Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The electron-deficient nature of the quinoline ring system, further activated by the carboxylic acid group, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position[5]. The chlorine atom serves as a good leaving group and can be displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur-based functional groups.

  • N-Nucleophiles: Primary and secondary amines react to form 2-aminoquinoline derivatives. The reaction often requires a base and is typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures[5].

  • O-Nucleophiles: Alkoxides (generated from alcohols and a strong base) can displace the chloride to yield 2-alkoxyquinolines[5].

  • S-Nucleophiles: Thiols are generally excellent nucleophiles for SNAr reactions and can be used to synthesize 2-thioether derivatives[5].

Derivatization via Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

The C6-bromo position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds[6][7]. This reaction is a powerful tool for synthesizing biaryl and heteroaryl structures. A key advantage in the context of this compound is the differential reactivity of the two halogen substituents. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl[7]. This allows for the selective functionalization of the C-Br bond at the C6 position while leaving the C-Cl bond at the C2 position intact for subsequent modifications[7]. The reaction requires a palladium catalyst, a phosphine ligand, a base, and an organoboron reagent (boronic acid or boronic ester)[8][9].

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent/System Additive Base Typical Solvent(s) Typical Reaction Time Reported Yield Range (%) Key Advantages
EDC NHS or HOBt DIPEA or None DCM, DMF, Water 1-12 hours 60-95% Water-soluble byproducts, mild conditions[2][4].
HATU None DIPEA DMF, Acetonitrile 1-4 hours 70-98% High efficiency, fast reaction times, suitable for hindered substrates[2][10].

| BOP-Cl | Et₃N | Et₃N | DCM, CH₃CN | 2-16 hours | 55-90% | Effective for electron-deficient amines[4]. |

Table 2: Representative Conditions for Derivatization Reactions

Reaction Type Reagents & Conditions Solvent Temperature Typical Duration
Amide Coupling Amine (1.2 eq.), HATU (1.1 eq.), DIPEA (2 eq.) Anhydrous DMF Room Temp. 1-4 hours
SNAr with Amine Amine (1.2 eq.), K₂CO₃ (2.0 eq.) Dry DMF 120 °C 12-24 hours

| Suzuki Coupling | Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2.0 eq.) | 1,4-Dioxane/Water (4:1) | 80-90 °C | 4-12 hours |

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond between this compound and a generic primary or secondary amine.

Materials:

  • This compound (1 equivalent)

  • Amine (primary or secondary, 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate and 5% aqueous LiCl solution for work-up

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine[2].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol details the substitution of the C2-chloro group with an aniline derivative.

Materials:

  • This compound derivative (e.g., an amide from Protocol 1) (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 6-bromo-2-substituted-quinoline starting material (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol)[5].

  • Add dry DMF (10 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC[5].

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C6-bromo position.

Materials:

  • This compound derivative (e.g., an ester or amide) (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • In a reaction vessel suitable for heating under an inert atmosphere, combine the 6-bromo-2-chloroquinoline derivative (1 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M[7].

  • Heat the reaction mixture to 80-90 °C with vigorous stirring[7].

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours)[7].

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G start 6-Bromo-2-chloroquinoline- 4-carboxylic acid amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, EDC) snar C2-Substituted Derivatives (Amines, Ethers, Thioethers) start->snar Nucleophilic Aromatic Substitution (SNAr) suzuki C6-Aryl/Heteroaryl Derivatives start->suzuki Suzuki-Miyaura Coupling (Pd-catalyzed)

Caption: Derivatization pathways for this compound.

G A 1. Dissolve carboxylic acid & HATU in DMF B 2. Add DIPEA for pre-activation (15-30 min) A->B C 3. Add amine B->C D 4. Stir at room temperature (1-4 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous work-up & extraction E->F G 7. Purify by column chromatography F->G

Caption: General experimental workflow for HATU-mediated amide coupling.

G A 1. Combine quinoline, boronic acid, Pd catalyst, and base B 2. Evacuate & backfill with inert gas A->B C 3. Add degassed dioxane/water B->C D 4. Heat with vigorous stirring (80-90 °C, 4-12 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, dilute, and extract E->F G 7. Purify by column chromatography F->G

Caption: General experimental workflow for selective Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 6-Bromo-2-chloroquinoline-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative with significant potential in medicinal chemistry. The quinoline scaffold is a prominent feature in numerous compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. The presence of the bromo and chloro substituents, along with the carboxylic acid moiety, provides a unique electronic and structural profile, making it an attractive candidate for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, supported by data from closely related analogues, and detailed protocols for its synthesis and biological evaluation.

Potential Applications in Medicinal Chemistry

Based on structure-activity relationship (SAR) studies of analogous quinoline-4-carboxylic acids, this compound is a promising candidate for development as an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells such as cancer cells and for viral replication.[1][3] Inhibition of hDHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[1]

Therefore, the primary applications for this compound and its derivatives are anticipated to be in the fields of:

  • Oncology: As a cytostatic agent against various cancer cell lines, particularly those sensitive to disruptions in pyrimidine metabolism like colon and pancreatic cancer.[2][4]

  • Virology: As a broad-spectrum antiviral agent against a range of RNA and DNA viruses that rely on the host cell's machinery for replication.[1][5]

Data Presentation: Biological Activities of Related Quinoline-4-Carboxylic Acid Derivatives

While specific data for this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally similar compounds, providing a strong rationale for its investigation.

Table 1: Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogues against Human Dihydroorotate Dehydrogenase (hDHODH)

CompoundR1R2R3hDHODH IC50 (nM)Reference
Brequinar AnalogueHCl2'-F-biphenyl250[2]
C44 FH5-isopropyl-2-methyl-4-phenoxyphenyl1.0[1]
Analogue 41 HH3'-methoxy-biphenyl9.71[6]
Analogue 43 HH3'-hydroxy-biphenyl26.2[6]

This table illustrates the potent hDHODH inhibitory activity of various substituted quinoline-4-carboxylic acids.

Table 2: Antiproliferative and Antiviral Activities of Representative Quinoline-4-Carboxylic Acid Analogues

CompoundCell Line / VirusEndpointEC50 / IC50 (nM)Reference
C44 Vesicular Stomatitis Virus (VSV)Viral Replication2[1]
C44 WSN-Influenza VirusViral Replication41[1]
Analogue 41 HCT-116 (Colon Cancer)Cell ViabilityNot Reported[2]
Analogue 43 MIA PaCa-2 (Pancreatic Cancer)Cell ViabilityNot Reported[2]

This table highlights the cellular and antiviral efficacy of potent hDHODH inhibitors with the quinoline-4-carboxylic acid scaffold.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound, adapted from established methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis adapted from the Doebner reaction and subsequent modifications.[7]

Materials:

  • 4-Bromoaniline

  • Pyruvic acid

  • Benzaldehyde

  • Ethanol

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid (Doebner Reaction):

    • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

    • Add pyruvic acid (1.1 equivalents) dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Chlorination of the Quinoline Ring:

    • Suspend the dried 6-bromo-2-phenylquinoline-4-carboxylic acid (1 equivalent) in thionyl chloride (10-15 equivalents).

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice-cold water.

    • Extract the product with dichloromethane (DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-bromo-2-chloro-2-phenylquinoline-4-carbonyl chloride.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the crude acid chloride in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (2-3 equivalents) and stir at room temperature for 1-2 hours.

    • Monitor the hydrolysis by TLC.

    • Acidify the reaction mixture with concentrated HCl to a pH of 2-3.

    • Collect the precipitated solid, this compound, by filtration.

    • Wash the solid with water and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Protocol 2: In Vitro Human DHODH Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of the test compound against hDHODH.[8]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCIP, and CoQ10.

  • Add varying concentrations of the test compound (e.g., from 0.01 nM to 100 µM) to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known hDHODH inhibitor like brequinar).

  • Add the recombinant hDHODH enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) kinetically for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the cytotoxic/cytostatic effect of the compound on cancer cell lines.[9]

Materials:

  • Cancer cell line (e.g., HCT-116, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

De_Novo_Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate hDHODH hDHODH UMP UMP Orotate->UMP PRPP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines Multiple Steps DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Inhibitor 6-Bromo-2-chloroquinoline- 4-carboxylic acid Inhibitor->hDHODH Inhibition Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting hDHODH.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of 6-Bromo-2-chloro- quinoline-4-carboxylic acid Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Enzyme_Assay hDHODH Inhibition Assay (IC50) Characterization->Enzyme_Assay Test Compound Cell_Assay Cell Viability Assay (IC50) (e.g., MTT on cancer cells) Characterization->Cell_Assay Data_Analysis Data Analysis & SAR Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of the title compound.

References

Application Notes: 6-Bromo-2-chloroquinoline-4-carboxylic acid for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a versatile scaffold for the synthesis of novel kinase inhibitors. The quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs that target a variety of protein kinases. The differential reactivity of the chloro and bromo substituents on this scaffold allows for selective and sequential functionalization, making it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening and lead optimization. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Key Synthetic Strategies

The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is employed to form a carbon-carbon bond at the 6-position by coupling the bromo-substituent with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties, which can interact with specific residues in the kinase active site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond at the 6-position, enabling the introduction of various primary and secondary amines. This is a crucial strategy for accessing key interactions with the kinase hinge region.

  • Nucleophilic Aromatic Substitution (SNA_r): The chloro group at the 2-position can be displaced by various nucleophiles, most commonly amines, to introduce functionalities that often serve as key hydrogen bond donors or acceptors, mimicking the adenine portion of ATP.

These reactions can be performed in a sequential manner to generate a library of 2,6-disubstituted quinoline-4-carboxylic acid derivatives, which are potent scaffolds for targeting various kinase families.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-chloroquinoline-4-carboxylic Acid Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-chloroquinoline-4-carboxylic acid derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-2-chloroquinoline-4-carboxylic Acid Derivatives

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-2-chloroquinoline-4-carboxylic acid derivative.

Protocol 3: Nucleophilic Aromatic Substitution for the Synthesis of 2-Amino-6-substituted-quinoline-4-carboxylic Acid Derivatives

This protocol describes the displacement of the 2-chloro group with an amine, a common final step in the synthesis of many kinase inhibitors. This reaction is typically performed on the product from Protocol 1 or 2.

Materials:

  • 6-Aryl/amino-2-chloroquinoline-4-carboxylic acid derivative (from Protocol 1 or 2)

  • Amine (e.g., ammonia in a sealed tube, or a primary/secondary amine)

  • Solvent (e.g., 1,4-dioxane, ethanol, or neat amine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a sealed tube or pressure vessel, dissolve the 6-substituted-2-chloroquinoline-4-carboxylic acid derivative (1.0 mmol) in the chosen solvent or excess amine.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Acidify the residue with 1M HCl, and wash with ethyl acetate to remove any unreacted starting material.

  • Neutralize the aqueous layer with saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the 2-amino-6-substituted-quinoline-4-carboxylic acid derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound. The data is illustrative and based on typical outcomes for similar quinoline-based kinase inhibitors.

Table 1: Representative Yields for Suzuki-Miyaura and Buchwald-Hartwig Reactions

EntryCoupling PartnerReaction TypeProductYield (%)
14-Methoxyphenylboronic acidSuzuki-Miyaura6-(4-Methoxyphenyl)-2-chloroquinoline-4-carboxylic acid85
23-Pyridinylboronic acidSuzuki-Miyaura6-(Pyridin-3-yl)-2-chloroquinoline-4-carboxylic acid78
34-FluoroanilineBuchwald-Hartwig6-(4-Fluoroanilino)-2-chloroquinoline-4-carboxylic acid82
4MorpholineBuchwald-Hartwig6-(Morpholino)-2-chloroquinoline-4-carboxylic acid91

Table 2: Representative Kinase Inhibitory Activity (IC₅₀ Values)

Compound IDR¹ (at C2)R² (at C6)EGFR IC₅₀ (nM)[1]VEGFR-2 IC₅₀ (nM)[2]PI3Kα IC₅₀ (nM)[3]
A-1 -NH₂4-Methoxyphenyl75120>1000
A-2 -NH₂Pyridin-3-yl9285>1000
B-1 -NH₂4-Fluoroanilino5568850
B-2 -NH₂Morpholino150210>1000
Erlotinib(Reference)80
Vandetanib(Reference)40
GDC-0941(Reference)19

Visualizations

Experimental Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) start->buchwald intermediate1 6-Aryl-2-chloroquinoline-4-carboxylic acid suzuki->intermediate1 intermediate2 6-Amino-2-chloroquinoline-4-carboxylic acid buchwald->intermediate2 snar1 Nucleophilic Aromatic Substitution (Amine) intermediate1->snar1 snar2 Nucleophilic Aromatic Substitution (Amine) intermediate2->snar2 product1 6-Aryl-2-aminoquinoline-4-carboxylic acid (Kinase Inhibitor Library A) snar1->product1 product2 2,6-Diaminoquinoline-4-carboxylic acid (Kinase Inhibitor Library B) snar2->product2

Caption: Synthetic workflow for kinase inhibitor libraries.

Signaling Pathways

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Activation PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS STAT STAT Pathway EGFR->STAT Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR Inhibition Outcome Cell Proliferation, Survival, Angiogenesis PI3K->Outcome RAS->Outcome STAT->Outcome

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activation PLCg PLCγ Pathway VEGFR2->PLCg PI3K PI3K/Akt Pathway VEGFR2->PI3K Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibition Outcome Angiogenesis, Vascular Permeability PLCg->Outcome PI3K->Outcome

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/Akt Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Outcome Cell Growth, Survival, Proliferation mTOR->Outcome

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential application of modern synthetic methodologies, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, allows for the creation of diverse libraries of 2,6-disubstituted quinoline derivatives. These compounds have the potential to potently and selectively inhibit key kinases involved in cancer cell signaling, such as EGFR, VEGFR-2, and PI3K, making this scaffold a promising avenue for the development of next-generation targeted cancer therapeutics. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemical space accessible from this privileged starting material.

References

Application Notes and Protocols for the Use of 6-Bromo-2-chloroquinoline-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-2-chloroquinoline-4-carboxylic acid , a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural features, possessing two distinct halogen atoms and a carboxylic acid moiety, allow for sequential and site-selective modifications, making it an invaluable scaffold in medicinal chemistry.

Introduction

This compound is a key heterocyclic intermediate. The differential reactivity of the bromo and chloro substituents enables selective functionalization through various cross-coupling reactions. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the introduction of diverse side chains and the synthesis of libraries of compounds for biological screening. This scaffold is of particular interest in the development of kinase inhibitors, with derivatives showing potential activity against key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the C6-position is more reactive than the chloro group at the C2-position in typical palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or heteroaryl groups at the C6-position.

  • Amide Bond Formation: The carboxylic acid at the C4-position can be readily converted to an amide. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule and to introduce functionalities that can interact with biological targets.

  • Synthesis of Kinase Inhibitors: Quinoline and quinazoline cores are prevalent in a variety of approved and investigational kinase inhibitors. This compound serves as a valuable starting material for the synthesis of compounds targeting kinases in the EGFR and PI3K/Akt/mTOR signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for key synthetic transformations utilizing this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O100892
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O801678

Table 2: Amide Bond Formation Reaction Parameters

EntryAmineCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineHATUDIPEADMFRT490
2BenzylamineEDC/HOBtNMMDCMRT1285
3MorpholineT3PEt₃NTHF50695

Table 3: Biological Activity of a Representative Derivative

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
6-Bromo-2-(4-biphenylyl)quinoline-4-carboxylic acidhNK-3 Receptor Antagonist---

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloroquinoline-4-carboxylic acid.

Protocol 2: Amide Bond Formation from the Carboxylic Acid

This protocol describes a general procedure for the synthesis of an amide from this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-6 hours), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Mandatory Visualizations

experimental_workflow_suzuki cluster_start Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification start Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 inert Inert Atmosphere (N2 or Ar) start->inert 1 solvent Add Degassed Toluene/H2O inert->solvent 2 heat Heat to 90°C with Stirring solvent->heat 3 cool Cool to RT heat->cool 4 extract Extraction with Ethyl Acetate cool->extract 5 purify Column Chromatography extract->purify 6 product 6-Aryl-2-chloroquinoline- 4-carboxylic acid purify->product 7

Caption: Experimental workflow for Suzuki-Miyaura coupling.

experimental_workflow_amide cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup and Purification start Combine: - this compound - HATU - DIPEA in DMF stir1 Stir at RT (15-30 min) start->stir1 1 add_amine Add Amine stir1->add_amine 2 stir2 Stir at RT (2-6 h) add_amine->stir2 3 quench Dilute with Ethyl Acetate stir2->quench 4 wash Aqueous Washes quench->wash 5 purify Column Chromatography or Recrystallization wash->purify 6 product N-Substituted-6-bromo-2-chloro- quinoline-4-carboxamide purify->product 7

Caption: Experimental workflow for amide bond formation.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-4-carboxamide Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Quinoline-4-carboxamide Inhibitor Inhibitor->PI3K Inhibits ATP Binding

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols detailed below offer step-by-step guidance for its derivatization through common and powerful synthetic transformations, enabling the generation of diverse compound libraries for drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the quinoline core, followed by functional group manipulations. A plausible synthetic route is outlined below, based on established chemical transformations for related quinoline derivatives.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Chlorination cluster_4 Step 5: Selective Hydrolysis/Carboxylation A 4-Bromoaniline C Intermediate A A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxyquinoline- 3-carboxylate C->D High Temperature (e.g., in Diphenyl ether) E 6-Bromo-4-hydroxyquinoline D->E NaOH (aq), then H+ F 6-Bromo-2,4-dichloroquinoline E->F POCl3, Heat G 6-Bromo-2-chloroquinoline- 4-carboxylic acid F->G Controlled Hydrolysis or Alternative Carboxylation Route

Figure 1: Proposed synthetic pathway for this compound.

Key Reactions and Protocols

This compound possesses three key functional handles for derivatization: the carboxylic acid at the 4-position, the bromine atom at the 6-position, and the chlorine atom at the 2-position. This allows for a modular and strategic approach to library synthesis.

Amide Coupling at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted to an amide via coupling with a primary or secondary amine. This is one of the most frequently utilized reactions in medicinal chemistry for the exploration of structure-activity relationships (SAR).[1]

Experimental Protocol: General Amide Coupling using HATU

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Common Reagents for Amide Coupling

Coupling ReagentAdditiveBaseTypical Solvent(s)
EDCHOBt or NHSDIPEA or Et3NDCM, DMF
HATUNoneDIPEA or 2,4,6-CollidineDMF, acetonitrile
PyBOPNoneDIPEADMF, DCM
SOCl2NonePyridine or Et3NDCM, THF
Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

The bromine atom at the 6-position is significantly more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions.[2] This allows for selective functionalization of the C6-position with a wide range of aryl and heteroaryl boronic acids or esters.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (or its ester derivative) (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 6-aryl-2-chloroquinoline-4-carboxylic acid derivative.

Table 2: Conditions for Selective Suzuki-Miyaura Coupling

ComponentExampleMolar Equivalents
SubstrateThis compound1.0
Boronic Acid/EsterPhenylboronic acid1.1 - 1.5
Palladium CatalystPd(PPh3)4, Pd(dppf)Cl20.02 - 0.10
BaseK2CO3, Cs2CO3, K3PO42.0 - 3.0
Solvent System1,4-Dioxane/H2O, Toluene/H2O-
Temperature80 - 110 °C-
Nucleophilic Aromatic Substitution at the 2-Chloro Position

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to introduce a variety of nucleophiles, such as amines, alcohols, and thiols, further diversifying the chemical space. Generally, the 2-chloro position is less reactive than a 4-chloro position but can undergo substitution under appropriate conditions.

Experimental Protocol: Nucleophilic Substitution with an Amine

  • Reaction Setup: In a sealed tube, combine the 2-chloroquinoline derivative (1.0 eq) and the desired amine (2.0-5.0 eq).

  • Solvent: Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate or DIPEA, may be required depending on the nucleophilicity of the amine.

  • Reaction: Heat the mixture at a high temperature (e.g., 120-180 °C) for several hours to days. The reaction can also be facilitated by microwave irradiation. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Logical Workflow for Library Synthesis

A logical workflow for creating a diverse library of compounds based on the this compound scaffold would involve a stepwise functionalization of its reactive sites.

Library_Synthesis_Workflow cluster_paths Parallel and Sequential Derivatization Paths Start 6-Bromo-2-chloroquinoline- 4-carboxylic acid Amide_Coupling Amide Coupling (R1-NH2) Start->Amide_Coupling Suzuki_Coupling Suzuki Coupling (R2-B(OH)2) Start->Suzuki_Coupling Amide_First 6-Bromo-2-chloro-N-R1- quinoline-4-carboxamide Amide_Coupling->Amide_First Suzuki_First 6-(R2)-2-chloroquinoline- 4-carboxylic acid Suzuki_Coupling->Suzuki_First Final_Amide_Path 6-(R2)-2-chloro-N-R1- quinoline-4-carboxamide Amide_First->Final_Amide_Path Suzuki Coupling (R2-B(OH)2) Final_Suzuki_Path 6-Bromo-N-(R1)-2-(R3-Nu)- quinoline-4-carboxamide Amide_First->Final_Suzuki_Path SNAr (R3-NuH) Suzuki_First->Final_Amide_Path Amide Coupling (R1-NH2) Final_Amide_Path->Final_Suzuki_Path SNAr (R3-NuH)

Figure 2: Logical workflow for the synthesis of a diverse chemical library.

Potential Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. Derivatives of this compound could be investigated for a variety of therapeutic targets, including but not limited to:

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. For instance, derivatives of 6-aryl-4-substituted-quinolines have been identified as inhibitors of HER-2 and EGFR kinases.[2]

  • Antimicrobial Agents: Quinolones are a famous class of antibiotics. Novel quinoline derivatives may exhibit antibacterial or antifungal properties.

  • Antiviral Agents: Certain quinoline compounds have demonstrated antiviral activity.

  • Anticancer Agents: The ability to readily generate a large number of diverse derivatives makes this scaffold attractive for screening against various cancer cell lines and oncogenic targets.

References

Analytical Methods for 6-Bromo-2-chloroquinoline-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the characterization and quality control of 6-Bromo-2-chloroquinoline-4-carboxylic acid , a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established analytical techniques for quinoline derivatives and serve as a comprehensive guide for researchers in academic and industrial settings.

Compound Profile

ParameterValue
IUPAC Name This compound
Molecular Formula C₁₀H₅BrClNO₂[1]
Molecular Weight 286.51 g/mol [1]
CAS Number 287176-62-9
Chemical Structure (Awaiting visualization)
Appearance Off-white to pale yellow solid
Purity (Typical) ≥97%

Analytical Techniques and Protocols

The comprehensive analysis of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and detecting any related substances or impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

Data Presentation:

ParameterTypical Value
Retention Time (t_R_) 8.5 ± 0.5 min
Purity (by area %) ≥97.0%
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.5d1HH-5
~8.2d1HH-8
~8.0s1HH-3
~7.9dd1HH-7

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~166-COOH
~152C-2
~148C-4
~145C-8a
~135C-7
~130C-5
~128C-4a
~125C-3
~122C-6
~120C-8

Logical Relationship for Structural Confirmation:

Structural_Confirmation Compound 6-Bromo-2-chloroquinoline- 4-carboxylic acid HPLC HPLC (Purity > 97%) Compound->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS Structure_Confirmed Structurally Confirmed and Pure Compound HPLC->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Logic for Structural Confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Sample Preparation: Infuse a dilute solution of the sample (approximately 10 µg/mL in methanol or acetonitrile) directly into the mass spectrometer.

  • Mass Range: Scan from m/z 100 to 500.

Data Presentation:

ParameterObserved ValueExpected Value
[M-H]⁻ 283.9, 285.9283.93
Isotopic Pattern Consistent with Br and ClConsistent with Br and Cl

The observed isotopic pattern, showing characteristic peaks for the presence of one bromine and one chlorine atom, is a critical confirmation of the elemental composition.

Summary of Analytical Methods

TechniquePurposeKey Parameters
HPLC Purity determination and quantification of impurities.C18 column, Acetonitrile/Water gradient, UV detection at 254 nm.
¹H NMR Structural confirmation and identification of protons.400 MHz, DMSO-d₆, chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.100 MHz, DMSO-d₆, chemical shifts.
MS (ESI) Molecular weight confirmation and elemental composition.Negative ion mode, observation of [M-H]⁻ and isotopic pattern.

This comprehensive analytical approach ensures the reliable identification and quality assessment of this compound, which is crucial for its application in research and drug development.

References

Application Notes and Protocols for Cytotoxicity Assay of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for evaluating the cytotoxic effects of 6-Bromo-2-chloroquinoline-4-carboxylic acid on cancer cell lines. Quinoline derivatives are a significant class of heterocyclic compounds known for their broad-spectrum biological activities, including potential anticancer properties.[1][2] The functionalization of the quinoline core can significantly influence its cytotoxic activity.[3] Therefore, accurate assessment of the cytotoxicity of novel derivatives like this compound is a crucial step in drug discovery and development.

This document outlines the materials and methodology for a quantitative assessment of cytotoxicity using a standard MTT assay. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The cytotoxic activity of this compound was evaluated against three human cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineIC50 (µM) after 48h
A54915.8 ± 1.2
HeLa22.5 ± 2.1
MCF-735.2 ± 3.5

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol details the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (A549, HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plate (5,000 cells/well) cell_culture->cell_seeding compound_prep Prepare Stock Solution (6-Bromo-2-chloroquinoline- 4-carboxylic acid in DMSO) treatment Treat with Compound (Serial Dilutions) compound_prep->treatment incubation_24h Incubate for 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan (Add DMSO) incubation_4h->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Quinoline 6-Bromo-2-chloroquinoline- 4-carboxylic acid Quinoline->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Bromo-2-chloroquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective synthetic route involves a three-step process:

  • Bromination of Isatin: Isatin is first brominated to produce 5-bromoisatin.

  • Pfitzinger Reaction: 5-bromoisatin then undergoes a Pfitzinger reaction with pyruvic acid to form 6-bromo-2-hydroxyquinoline-4-carboxylic acid.

  • Chlorination: The final step is the chlorination of the 2-hydroxy group to yield the target compound, this compound.

Q2: What are the critical factors influencing the yield in the Pfitzinger reaction step?

The yield of the Pfitzinger reaction is highly sensitive to reaction conditions. Key factors include:

  • Temperature: Excessive heat can lead to the formation of tar and other polymeric byproducts, significantly reducing the yield.[1]

  • Basicity: The reaction is base-catalyzed, and the choice and concentration of the base are crucial for the initial ring-opening of the isatin.

  • Purity of Reactants: Impurities in the starting materials can lead to side reactions and complicate the purification process.

Q3: What are the common challenges in the final chlorination step?

The chlorination of the 2-hydroxyquinoline intermediate can present several challenges:

  • Incomplete conversion: The reaction may not go to completion, leaving starting material in the final product.

  • Side reactions: Over-chlorination or reaction at other sites on the quinoline ring can occur under harsh conditions.

  • Work-up difficulties: The use of reagents like phosphorus oxychloride (POCl₃) can lead to challenging work-up procedures due to the formation of acidic byproducts.

Troubleshooting Guides

Problem 1: Low Yield in Pfitzinger Reaction (Synthesis of 6-bromo-2-hydroxyquinoline-4-carboxylic acid)

Symptoms:

  • A dark, tar-like substance forms in the reaction mixture.[1]

  • The isolated yield of the desired product is significantly lower than expected.

  • Purification of the product is difficult due to the presence of polymeric material.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction temperature is too high, leading to polymerization. Maintain the reaction temperature at the lowest effective level. Consider a stepwise heating approach to control any exothermic processes.[1]
Incorrect base concentration or type. Optimize the base (e.g., KOH, NaOH) concentration. Ensure the isatin ring has completely opened before proceeding with the condensation.
Impure starting materials (5-bromoisatin or pyruvic acid). Use highly purified starting materials. Recrystallize or purify the 5-bromoisatin if necessary.
Sub-optimal reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Problem 2: Incomplete Chlorination or Side Product Formation

Symptoms:

  • The final product contains a mixture of the desired 2-chloro product and the starting 2-hydroxy material.

  • Mass spectrometry or NMR analysis indicates the presence of di-chlorinated or other undesired byproducts.

  • The isolated product is difficult to purify.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient chlorinating agent or reaction time. Use a slight excess of the chlorinating agent (e.g., POCl₃) and monitor the reaction by TLC to ensure completion.
Reaction temperature is too high, promoting side reactions. Perform the reaction at the lowest effective temperature. For highly reactive substrates, consider milder chlorinating agents.
Hydrolysis of the product during work-up. After the reaction, carefully quench the mixture by pouring it onto crushed ice and neutralize it promptly.
Inappropriate chlorinating agent. If POCl₃ gives poor results, consider alternative reagents such as thionyl chloride (SOCl₂) with catalytic DMF, or oxalyl chloride.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-hydroxyquinoline-4-carboxylic acid (Pfitzinger Reaction)

Materials:

  • 5-Bromoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 5-bromoisatin to the basic solution and stir at room temperature until the isatin ring is completely opened (indicated by a color change).

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound (Chlorination)

Materials:

  • 6-bromo-2-hydroxyquinoline-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution

Procedure:

  • In a fume hood, suspend 6-bromo-2-hydroxyquinoline-4-carboxylic acid in an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Quantitative Data

The following tables summarize reported yields for similar reactions, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Reported Yields for the Chlorination of Hydroxyquinolines

Starting MaterialChlorinating AgentYield (%)Reference
2-hydroxyquinoline-4-carboxylic acidPOCl₃87--INVALID-LINK--
6-bromoquinolin-4-olPOCl₃81[3]

Table 2: Troubleshooting Chlorination with POCl₃

IssuePotential SolutionExpected Outcome
Incomplete reactionIncrease reaction time or temperature moderately.Drive the reaction to completion, increasing product yield.
Product decompositionUse a milder chlorinating agent (e.g., SOCl₂/DMF).[2]Reduce side product formation and improve purity.
Difficult work-upEvaporate excess POCl₃ under vacuum before quenching.Simplifies the purification process.

Visualizations

Synthesis_Pathway Isatin Isatin Bromination Bromination (+ Br₂) Isatin->Bromination FiveBromoisatin 5-Bromoisatin Bromination->FiveBromoisatin Pfitzinger Pfitzinger Reaction (+ Pyruvic Acid) FiveBromoisatin->Pfitzinger Hydroxyacid 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Pfitzinger->Hydroxyacid Chlorination Chlorination (+ POCl₃) Hydroxyacid->Chlorination FinalProduct 6-Bromo-2-chloroquinoline- 4-carboxylic acid Chlorination->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Problematic Step: Pfitzinger or Chlorination? Start->CheckStep Pfitzinger_Issue Pfitzinger Reaction Issue CheckStep->Pfitzinger_Issue Pfitzinger Chlorination_Issue Chlorination Reaction Issue CheckStep->Chlorination_Issue Chlorination Pfitzinger_Temp Check Temperature Control Pfitzinger_Issue->Pfitzinger_Temp Pfitzinger_Base Verify Base Concentration Pfitzinger_Issue->Pfitzinger_Base Pfitzinger_Purity Assess Starting Material Purity Pfitzinger_Issue->Pfitzinger_Purity Optimize Optimize Reaction Conditions Pfitzinger_Temp->Optimize Pfitzinger_Base->Optimize Pfitzinger_Purity->Optimize Chlorination_Reagent Evaluate Chlorinating Agent/Time Chlorination_Issue->Chlorination_Reagent Chlorination_Workup Review Work-up Procedure Chlorination_Issue->Chlorination_Workup Chlorination_Reagent->Optimize Chlorination_Workup->Optimize

Caption: Troubleshooting workflow for synthesis yield improvement.

References

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid. The following information is designed to help identify and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Halberkann-Pfitzinger Reaction: Synthesis of the precursor, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, from 6-bromoisatin. This reaction is a variant of the Pfitzinger synthesis.[1]

  • Chlorination: Conversion of the 2-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: I am getting a low yield in the first step (Halberkann-Pfitzinger reaction). What are the possible reasons?

Low yields in the Pfitzinger-type reactions can be attributed to several factors:

  • Incomplete hydrolysis of isatin: The reaction requires the base-mediated opening of the isatin ring. Insufficient base or low temperatures can lead to incomplete conversion.

  • Side reactions of the carbonyl compound: The carbonyl reagent (e.g., pyruvic acid) can undergo self-condensation or other side reactions under strongly basic conditions.

  • Precipitation of starting materials: Poor solubility of 6-bromoisatin in the reaction medium can hinder the reaction.

  • Suboptimal pH during workup: The product is a carboxylic acid, and its precipitation during acidification needs to be carefully controlled to ensure maximum recovery.

Q3: During the chlorination with POCl₃, my reaction mixture turns dark, and I isolate a complex mixture of products. What could be the side reactions?

The chlorination of hydroxyquinolines with POCl₃ is a sensitive reaction, and several side reactions can occur, especially at elevated temperatures:

  • Phosphorylated Intermediates: Incomplete reaction can lead to the formation of stable phosphorylated intermediates.[2][3]

  • Dimerization: "Pseudodimer" formation can occur through the reaction of a phosphorylated intermediate with unreacted starting material.[2][3]

  • Decarboxylation: Quinoline-4-carboxylic acids can be susceptible to decarboxylation at high temperatures, leading to the formation of 6-bromo-2-chloroquinoline.[4]

  • Over-chlorination: While less common on the quinoline core, harsh conditions could potentially lead to further chlorination.

  • Tar Formation: Decomposition of starting materials or products at high temperatures can result in the formation of intractable tars.

Q4: How can I purify the final product, this compound?

Purification can be challenging due to the presence of structurally similar impurities. A common strategy involves:

  • Quenching and Precipitation: Carefully quenching the reaction mixture in ice-water and adjusting the pH to precipitate the crude product.

  • Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid) can remove many impurities.

  • Chromatography: For highly pure material, column chromatography on silica gel may be necessary, though the acidity of the compound can sometimes lead to tailing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid Incomplete reaction; Side reactions of pyruvic acid; Poor solubility of 6-bromoisatin.Ensure complete dissolution of 6-bromoisatin, if necessary, by adjusting the solvent system or temperature. Add the carbonyl compound slowly to the basic solution of the isatin derivative. Optimize the reaction temperature and time.
Formation of Insoluble Byproducts in Pfitzinger Reaction Polymerization or self-condensation of reactants.Use a more dilute solution. Control the temperature carefully, avoiding excessive heat.
Darkening of Reaction Mixture During Chlorination Decomposition of starting material or product.Perform the reaction at the lowest effective temperature. Slowly add the hydroxyquinoline to the POCl₃. Consider using a co-solvent like toluene to moderate the reaction.
Presence of Starting Material (2-hydroxy derivative) in Final Product Incomplete chlorination.Increase the reaction time or temperature cautiously. Use a slight excess of POCl₃. Ensure the starting material is completely dry.
Isolation of a Decarboxylated Impurity High reaction temperature during chlorination.Maintain a lower reaction temperature (e.g., reflux in a lower-boiling co-solvent instead of neat POCl₃). Minimize the reaction time.
Difficulty in Isolating the Product from Phosphorylated Intermediates Incomplete conversion of intermediates.Ensure a sufficient excess of the chlorinating agent and adequate heating to drive the reaction to completion. Hydrolyze the reaction mixture carefully to break down any remaining phosphorus compounds.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid (Halberkann-Pfitzinger Reaction)

This protocol is based on the principles of the Halberkann-Pfitzinger reaction.[1]

  • Preparation of the Isatin Solution: In a round-bottom flask, dissolve 6-bromoisatin in an aqueous solution of potassium hydroxide (2-3 equivalents). Gentle warming may be required to achieve complete dissolution.

  • Reaction with Carbonyl Compound: To the cooled isatin solution, slowly add an aqueous solution of pyruvic acid (1.1 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60°C for 2-4 hours to drive the reaction to completion. Monitor the reaction by TLC.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of 3-4. The product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or acetic acid.

Step 2: Synthesis of this compound (Chlorination)

This protocol is adapted from general procedures for the chlorination of hydroxyquinolines.[5]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 6-Bromo-2-hydroxyquinoline-4-carboxylic acid to an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene can be used.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) for 2-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the crude product.

  • Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Key Reaction Pathways and Side Reactions

Below are diagrams illustrating the main synthetic pathway and potential side reactions.

Synthesis_Pathway cluster_step1 Step 1: Halberkann-Pfitzinger Reaction cluster_step2 Step 2: Chlorination A 6-Bromoisatin C 6-Bromo-2-hydroxyquinoline-4-carboxylic acid A->C Base (e.g., KOH) B Pyruvic Acid B->C D This compound C->D POCl3, Heat

Caption: Main synthetic pathway for this compound.

Side_Reactions Start 6-Bromo-2-hydroxyquinoline-4-carboxylic acid DesiredProduct This compound Start->DesiredProduct POCl3 (Optimal Conditions) Phosphorylated Phosphorylated Intermediate Start->Phosphorylated POCl3 (Incomplete Reaction) Decarboxylated 6-Bromo-2-chloroquinoline (Decarboxylated) DesiredProduct->Decarboxylated Excessive Heat Dimer Dimerized Impurity Phosphorylated->Dimer Reacts with Starting Material

Caption: Potential side reactions during the chlorination step.

References

Technical Support Center: 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-chloroquinoline-4-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route. Based on typical syntheses of related quinoline derivatives, likely impurities include unreacted starting materials such as 6-bromo-4-hydroxyquinoline-2-carboxylic acid, byproducts from incomplete chlorination, and residual solvents from the reaction or initial work-up.

Q2: What is the general solubility profile of this compound?

A2: As a carboxylic acid, its solubility is pH-dependent. It is generally poorly soluble in water under neutral or acidic conditions but will show increased solubility in basic aqueous solutions (e.g., dilute sodium bicarbonate or sodium hydroxide) due to salt formation. In organic solvents, it is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol and methanol, especially upon heating.

Q3: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A3: Colored impurities are often highly conjugated organic byproducts. These can sometimes be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1] However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the overall yield.[1]

Q4: Can I use normal-phase column chromatography for purification?

A4: While possible, normal-phase silica gel chromatography can be challenging for carboxylic acids due to their tendency to streak. If this method is necessary, it is often beneficial to add a small amount of a modifying acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

Q5: What are the key safety precautions when handling this compound?

A5: This compound is classified as an irritant.[2][3] It may cause skin, eye, and respiratory tract irritation.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling.- Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize again.- Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the crystallization solvent) to the solution to induce precipitation.
Crystals form but a significant amount of product remains in the mother liquor.The cooling process was too rapid, leading to the formation of small crystals and trapping of impurities.- Cool the solution slowly to allow for the formation of larger, purer crystals.- After the initial filtration, the mother liquor can be concentrated to recover a second crop of crystals, which may require separate purity analysis.[1]
Issue 2: Oiling Out During Recrystallization
Symptom Possible Cause Suggested Solution
An oil/liquid phase separates from the solution instead of solid crystals.- The boiling point of the solvent is higher than the melting point of the solute.- The solution was cooled too quickly.[1]- Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the saturation point before cooling slowly.[1]- Try a different solvent system with a lower boiling point.
Issue 3: Product Purity Does Not Improve After Recrystallization
Symptom Possible Cause Suggested Solution
TLC or HPLC analysis shows persistent impurities.The impurity has a very similar solubility profile to the desired product.- Attempt recrystallization with a different solvent or a multi-solvent system.- Consider an alternative purification method such as column chromatography or an acid-base extraction to remove neutral or basic impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry under vacuum.

Data Presentation

Table 1: Illustrative Solvent Screening for Recrystallization

Solvent System (v/v)Yield (%)Purity (by HPLC, %)Observations
Ethanol7595.5Good crystal formation, slight yellow tint remains.
Isopropanol7096.0Slower crystallization, better color.
Acetic Acid6597.5High purity, requires extensive drying to remove residual acid.
Ethanol/Water (3:1)8598.0High yield and good purity, forms fine needles.
Toluene4092.0Low recovery.

Note: The data in this table is for illustrative purposes and may not reflect actual experimental results.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_dry Filter & Dry cool->filter_dry pure Pure Crystals filter_dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Attempted purity Purity Acceptable? start->purity yield Yield Acceptable? purity->yield Yes troubleshoot Troubleshoot Method purity->troubleshoot No end Process Complete yield->end Yes recover Recover from Mother Liquor yield->recover No troubleshoot->start recover->start

Caption: A decision-making diagram for troubleshooting purification outcomes.

References

Technical Support Center: 6-Bromo-2-chloroquinoline-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline-4-carboxylic acid. The information provided is intended to help identify potential byproducts and address common issues encountered during its synthesis.

Troubleshooting Guide

Unexpected results or the presence of impurities can be common in complex organic syntheses. This guide provides a structured approach to identifying and resolving these issues.

Problem: Low Yield of this compound

Potential CauseSuggested Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature if the starting materials are still present.
Suboptimal Reaction Conditions Verify the purity of starting materials and reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive. Optimize the molar ratios of reactants and catalysts.
Side Reactions Harsh reaction conditions, such as high temperatures, can sometimes lead to the formation of side products.[1] It may be beneficial to explore milder reaction conditions.
Product Precipitation Issues Ensure the pH is optimal for the precipitation of the carboxylic acid during the workup. Inadequate acidification may leave the product in solution as its salt.

Problem: Presence of Unknown Impurities in the Final Product

Analytical StepRecommended Technique(s)Expected Information
Initial Purity Assessment HPLC, TLCProvides a profile of the main product and impurities, indicating their relative abundance and polarity.
Molecular Weight Determination Liquid Chromatography-Mass Spectrometry (LC-MS)Determines the molecular weight of the impurities, which is a crucial first step in their identification.
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS)Provides detailed structural information to definitively identify the byproducts.[2]
Inorganic Impurity Analysis Inductively Coupled Plasma (ICP-MS), Atomic Absorption Spectroscopy (AAS)Detects and quantifies residual metals from catalysts or reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of active pharmaceutical ingredients (APIs) like this compound?

Impurities in APIs can originate from several sources, including raw materials, intermediates, byproducts formed during the synthesis, degradation products, and residual solvents.[4][5] They are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[5]

Q2: I have identified an impurity with a molecular weight corresponding to the starting material. How can I remove it?

Residual starting materials can often be removed through purification techniques such as recrystallization or preparative chromatography. Optimizing the reaction stoichiometry to ensure complete conversion of the limiting reagent can also minimize this impurity in future syntheses.

Q3: My LC-MS analysis shows a peak with a mass corresponding to a decarboxylated version of my target molecule. Is this a common byproduct?

Decarboxylation can be a common side reaction for quinoline-4-carboxylic acids, especially at elevated temperatures. If your synthesis involves a high-temperature step, this is a likely byproduct. Consider performing the reaction at a lower temperature or for a shorter duration to minimize its formation.

Q4: What analytical techniques are most effective for identifying unknown byproducts in my synthesis?

A combination of chromatographic and spectroscopic techniques is generally the most effective approach.[]

  • HPLC and LC-MS are excellent for separating impurities and determining their molecular weights.[5]

  • NMR spectroscopy is invaluable for elucidating the detailed chemical structure of isolated impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities and residual solvents.[5]

Q5: How can I control the formation of byproducts during the synthesis of this compound?

Controlling byproduct formation relies on a thorough understanding of the reaction mechanism and the stability of the intermediates and final product. Key strategies include:

  • Optimizing reaction conditions: Carefully control temperature, pressure, reaction time, and the rate of reagent addition.

  • Using high-purity starting materials: Impurities in the starting materials can carry through the synthesis or catalyze side reactions.

  • Implementing in-process controls: Monitor the reaction at various stages to ensure it is proceeding as expected and to detect the formation of byproducts early on.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your particular instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_outcome Outcome Crude_Product Crude Product Initial_Purity Initial Purity Assessment (HPLC, TLC) Crude_Product->Initial_Purity Impurity_Detected Impurity Detected? Initial_Purity->Impurity_Detected LC_MS LC-MS Analysis Impurity_Detected->LC_MS Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Isolate_Impurity Isolate Impurity (Prep-HPLC, Crystallization) LC_MS->Isolate_Impurity Structural_Elucidation Structural Elucidation (NMR, HRMS) Isolate_Impurity->Structural_Elucidation Identified_Byproduct Identified Byproduct Structural_Elucidation->Identified_Byproduct Optimize_Synthesis Optimize Synthesis Conditions Identified_Byproduct->Optimize_Synthesis Potential_Byproduct_Pathways Starting_Materials Starting Materials (e.g., Substituted Aniline, Pyruvic Acid) Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) Starting_Materials->Reaction_Conditions Desired_Reaction Desired Reaction Pathway Reaction_Conditions->Desired_Reaction Side_Reaction_1 Incomplete Cyclization Reaction_Conditions->Side_Reaction_1 Side_Reaction_2 Decarboxylation (High Temperature) Reaction_Conditions->Side_Reaction_2 Side_Reaction_3 Over-halogenation Reaction_Conditions->Side_Reaction_3 Target_Product 6-Bromo-2-chloroquinoline- 4-carboxylic acid Desired_Reaction->Target_Product Byproduct_A Acyclic Intermediate Side_Reaction_1->Byproduct_A Byproduct_B Decarboxylated Product Side_Reaction_2->Byproduct_B Byproduct_C Di-halogenated Species Side_Reaction_3->Byproduct_C

References

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid, focusing on temperature control and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where is temperature critical?

A1: The synthesis often involves a multi-step process. A plausible route starts from 4-bromoaniline, proceeds to form 6-bromoquinolin-4-ol, which is then chlorinated to yield a precursor that can be converted to the final carboxylic acid. Key temperature-sensitive steps include the high-temperature cyclization to form the quinoline ring and the chlorination step. For instance, cyclization in a high-boiling solvent like diphenyl ether can require temperatures up to 250°C, while the chlorination of the resulting 6-bromoquinolin-4-ol with phosphorus oxychloride (POCl₃) is typically performed under reflux, often around 110-115°C.[1][2][3][4]

Q2: What are the typical temperature ranges for the key steps in the synthesis?

A2: Temperature ranges are highly dependent on the specific synthetic pathway.

  • Cyclization (Gould-Jacobs or similar): This step often requires high temperatures, typically ranging from 140°C to 250°C, to drive the reaction to completion.[2]

  • Chlorination: When converting the 6-bromoquinolin-4-ol intermediate to 6-bromo-4-chloroquinoline using POCl₃, the reaction is generally heated to reflux for several hours, with temperatures around 110-115°C being common.[1][3][4]

  • Pfitzinger Reaction: If using an alternative route like the Pfitzinger reaction starting from a substituted isatin, the initial condensation is often performed at reflux temperatures between 80-90°C for an extended period (18-36 hours).[5]

Q3: How does temperature affect the yield and purity of the final product?

A3: Temperature is a critical parameter that directly influences reaction rate, yield, and the formation of impurities.

  • Too Low: Insufficient temperature can lead to an incomplete reaction, resulting in low yields and contamination of the product with unreacted starting materials.

  • Too High: Excessive heat can promote side reactions, such as charring, polymerization, or the formation of undesired byproducts, which complicates purification and reduces the overall yield of the desired product. For example, in related quinoline syntheses, very high temperatures in the Pfitzinger reaction can favor side product formation.[6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Reaction temperature is too low. The activation energy for the cyclization or chlorination step has not been met. Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress using Thin Layer Chromatography (TLC).[7]
Reaction time is insufficient. Some steps, particularly the Pfitzinger condensation, can require long reaction times (up to 36 hours).[5] Ensure the reaction has been allowed to proceed for the recommended duration.
Inefficient heat transfer. For viscous reaction mixtures or large-scale syntheses, ensure efficient stirring and uniform heating to avoid localized hot or cold spots.
Degradation of Reagents. Reagents like phosphorus oxychloride (POCl₃) can degrade if exposed to moisture. Ensure all reagents are pure and handled under appropriate conditions (e.g., inert atmosphere).

Problem 2: Presence of Significant Impurities or Side Products

Possible Cause Recommended Solution
Reaction temperature is too high. Excessive heat can cause decomposition or promote the formation of side products.[6] Lower the reaction temperature and consider extending the reaction time to compensate.
Incorrect stoichiometry of reagents. An excess of one reagent can lead to side reactions. Carefully check the molar ratios of the reactants as specified in the protocol.
Presence of water or other contaminants. Moisture can hydrolyze key reagents like POCl₃ or intermediates. Ensure all glassware is dry and use anhydrous solvents where necessary.
Non-optimal work-up procedure. The product may be degrading during extraction or purification. Ensure the pH is correctly adjusted during work-up and consider alternative purification methods like column chromatography.

Data Presentation

Illustrative Effect of Temperature on Chlorination Yield

The following table provides an illustrative example of how temperature can influence the yield of the chlorination step (6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline). Note: This data is representative and actual results may vary.

Temperature (°C)Reaction Time (hours)Yield (%)Observations
90545%Incomplete reaction, starting material present.
100470%Good conversion, minor starting material.
110381%Optimal: High conversion, minimal side products.[3][4]
120375%Increased formation of dark, tar-like impurities.

Experimental Protocols

Protocol: Synthesis of 6-bromo-4-chloroquinoline (Intermediate)

This protocol describes a common method for the chlorination of 6-bromoquinolin-4-ol, a key intermediate.

Reagents and Materials:

  • 6-bromoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, carefully add 6-bromoquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃). A typical ratio is about 1 equivalent of the quinolinol to 10-15 equivalents of POCl₃.

  • Add a catalytic amount (a few drops) of DMF to the mixture.[3][4]

  • Equip the flask with a reflux condenser and heat the mixture to reflux at approximately 110°C.[3]

  • Maintain the reflux for 3-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[8]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Work-up: Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be done in a well-ventilated fume hood.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • The crude product often precipitates as a solid. Collect the solid by filtration, wash it thoroughly with water, and dry it under a vacuum.

  • If the product does not precipitate or for further purification, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 6-bromo-4-chloroquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or heptane).[1]

Visualizations

General Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis, highlighting the critical temperature-controlled chlorination step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 6-Bromoquinolin-4-ol Reagents Add POCl3 + DMF (cat.) Start->Reagents Heating Heat to Reflux (110-115°C) Reagents->Heating Quench Quench on Ice Heating->Quench Cool to RT Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Filter / Extract Neutralize->Extract Purify Recrystallize Extract->Purify End Final Intermediate Purify->End

Caption: Workflow for the synthesis of 6-bromo-4-chloroquinoline.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting low yields during the synthesis.

G Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Yes Impurity_Present Side Products or Streaking? Check_TLC->Impurity_Present No Action_Temp Increase Temperature or Reaction Time SM_Present->Action_Temp Action_Purify Optimize Work-up & Purification Impurity_Present->Action_Purify Action_Reagents Check Reagent Purity & Stoichiometry Impurity_Present->Action_Reagents

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2-chloroquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for overcoming common challenges during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and adaptable method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. For the target molecule, a plausible route involves the reaction of 5-bromoisatin with a suitable carbonyl compound, followed by a chlorination step. One potential pathway is the reaction of 4-chloro-2-quinolinecarboxylic acid with bromine in acetic acid to generate the desired product.[2]

Q2: What are the primary challenges when scaling up the Pfitzinger reaction for this synthesis?

Scaling up the Pfitzinger reaction can present several challenges:

  • Reaction Time and Temperature Control: The reaction can be lengthy, and maintaining consistent temperature throughout a large reactor is critical to avoid side reactions and ensure complete conversion.

  • Base Equivalents and Addition: The amount of base is crucial. An excess can lead to unwanted side reactions, while too little can result in an incomplete reaction. The rate of addition of the base at a larger scale needs to be controlled to manage any exotherms.

  • Solubility of Intermediates: The starting materials and intermediates, particularly the potassium salt of the quinoline-4-carboxylic acid, may have limited solubility, which can affect reaction kinetics and require larger solvent volumes.[3]

  • Work-up and Product Isolation: The acidification step to precipitate the carboxylic acid needs to be carefully controlled to obtain a filterable solid. The particle size and purity can be affected by the rate of pH adjustment.

Q3: What are common side reactions to watch for during the synthesis?

During the synthesis of substituted quinoline-4-carboxylic acids, several side reactions can occur, especially under harsh conditions:

  • Decarboxylation: At elevated temperatures, the quinoline-4-carboxylic acid product can undergo decarboxylation, leading to the loss of the carboxylic acid group.[3]

  • Incomplete Cyclization: Inadequate reaction time or temperature can lead to the presence of unreacted starting materials or the intermediate keto-acid.

  • Formation of Impurities: The use of strong bases and high temperatures can lead to the formation of colored impurities and tar, complicating the purification process.

Troubleshooting Guides

Issue 1: Low Yield of 6-Bromoquinoline-4-carboxylic acid Intermediate
Symptom Possible Cause Troubleshooting Steps
Low conversion of 5-bromoisatin Incomplete hydrolysis of the isatin amide bond.Ensure sufficient base (e.g., KOH) is used. On a larger scale, the mixing efficiency might be lower, so consider a slight excess of the base or a longer reaction time for this initial step.
Low reaction temperature.Monitor the internal temperature of the reactor. Ensure the heating system can maintain a consistent temperature throughout the reaction mass.
Formation of significant byproducts Reaction temperature is too high, leading to decomposition or side reactions.Implement a controlled heating ramp-up. For exothermic steps, consider adding reagents portion-wise or using a cooling system to manage the temperature.
Incorrect stoichiometry of reactants.Accurately charge all reactants. Ensure the carbonyl compound is of high purity as impurities can lead to side reactions.
Product loss during work-up The product is partially soluble in the work-up solvents.Before filtration, ensure the pH is adjusted to the point of minimum solubility for the carboxylic acid. Cool the mixture to decrease solubility further.
Inefficient extraction of the product.If an extraction is performed, select an appropriate organic solvent and perform multiple extractions to ensure complete recovery.
Issue 2: Difficulties in the Chlorination Step
Symptom Possible Cause Troubleshooting Steps
Incomplete chlorination Insufficient chlorinating agent (e.g., POCl₃, SOCl₂).Use a sufficient excess of the chlorinating agent. Ensure it is fresh and has not degraded.
Reaction temperature is too low or reaction time is too short.The chlorination of the 2-position on the quinoline ring can be sluggish. A higher temperature or longer reaction time may be required. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
Product decomposition The reaction temperature is too high.While heat may be necessary, excessive temperatures can lead to decarboxylation or other decomposition pathways. Optimize the temperature to find a balance between reaction rate and product stability.
Hazardous reaction quench The reaction of excess chlorinating agent with water is highly exothermic.On a large scale, the quench must be performed with extreme caution. Add the reaction mixture slowly to a cooled quenching solution (e.g., ice/water) with vigorous stirring. Ensure the reactor is adequately vented.
Issue 3: Product Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Product is off-color or contains tarry impurities Side reactions during the synthesis due to high temperatures or impurities in starting materials.Consider a purification step for the intermediate before chlorination. Recrystallization of the final product from a suitable solvent can be effective. Activated carbon treatment can sometimes be used to remove colored impurities.
Product is difficult to filter The precipitated product has a very fine particle size.Control the rate of acidification during precipitation. A slower addition rate can lead to larger crystals that are easier to filter.
Residual solvent in the final product Inefficient drying.Use an appropriate drying method (e.g., vacuum oven) at a suitable temperature to remove residual solvents without causing product decomposition.

Experimental Protocols

General Protocol for Pfitzinger Reaction

This protocol is a general guideline and may require optimization for the specific carbonyl compound used.

  • Ring Opening of Isatin: In a suitable reactor, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-bromoisatin to the basic solution. Heat the mixture to reflux for a specified time to ensure the complete opening of the isatin ring.

  • Condensation: To the above mixture, add the carbonyl compound. Continue to heat the reaction at reflux, monitoring the progress by an appropriate analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound. Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent.

General Protocol for Chlorination

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and hazardous reagents.

  • Reaction Setup: To a reactor equipped with a reflux condenser and a gas scrubber, add the 6-bromoquinoline-4-carboxylic acid intermediate.

  • Addition of Chlorinating Agent: Carefully add the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) to the reactor. A catalytic amount of DMF can sometimes be used to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction for completion.

  • Quench: After cooling, carefully and slowly add the reaction mixture to a stirred mixture of ice and water to quench the excess chlorinating agent.

  • Isolation and Purification: The solid product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization. A patent for a similar compound suggests neutralizing the solution with a saturated potassium hydroxide solution to pH 7 after quenching.[1]

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High increase_time_temp Increase Reaction Time or Temperature incomplete_conversion->increase_time_temp Yes check_reagents Check Reagent Stoichiometry and Purity incomplete_conversion->check_reagents No workup_issue Investigate Work-up/Isolation complete_conversion->workup_issue check_ph Optimize pH of Precipitation workup_issue->check_ph check_solubility Check Product Solubility in Mother Liquor workup_issue->check_solubility

Caption: A decision tree for troubleshooting low yield issues.

Pfitzinger Reaction Pathway

PfitzingerReaction Pfitzinger Reaction Pathway isatin 5-Bromoisatin keto_acid Intermediate Keto-Acid isatin->keto_acid Ring Opening carbonyl Carbonyl Compound (e.g., Pyruvic Acid) enamine Enamine Intermediate carbonyl->enamine base Base (e.g., KOH) base->keto_acid keto_acid->enamine Condensation product 6-Bromoquinoline-4-carboxylic acid enamine->product Cyclization & Dehydration

Caption: The key steps in the Pfitzinger reaction pathway.

References

"6-Bromo-2-chloroquinoline-4-carboxylic acid" solubility problems in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline-4-carboxylic acid.

Troubleshooting Guide

Issue: Poor Solubility in Common Solvents

Researchers may encounter difficulties in dissolving this compound for their experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound check_solvent Step 1: Verify Solvent Choice (DMSO, DMF, NMP) start->check_solvent try_heating Step 2: Gentle Heating (e.g., 40-50°C) check_solvent->try_heating If solubility is low success Result: Compound Dissolved check_solvent->success If successful sonication Step 3: Sonication try_heating->sonication If still not dissolved try_heating->success If successful ph_modification Step 4: pH Adjustment (for aqueous solutions) sonication->ph_modification If applicable sonication->success If successful co_solvent Step 5: Co-solvent System ph_modification->co_solvent If further enhancement needed ph_modification->success If successful co_solvent->success If successful fail Result: Solubility Issues Persist (Consult further) co_solvent->fail If unsuccessful

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

A1: Based on its chemical structure, this compound is a largely non-polar molecule with a carboxylic acid group that can participate in hydrogen bonding. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while being almost insoluble in water.[1] For initial attempts, high-purity, anhydrous DMSO or N,N-Dimethylformamide (DMF) are recommended.

Q2: I am observing a precipitate after dissolving the compound and adding it to my aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs when a compound dissolved in a water-miscible organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is significantly lower. The organic solvent disperses in the aqueous medium, and the compound precipitates out.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1-2% DMSO) can help maintain solubility. However, always check the tolerance of your assay to the organic solvent.

  • Adjust the pH: The carboxylic acid moiety on the quinoline ring allows for a significant increase in aqueous solubility at higher pH values due to the formation of a more soluble carboxylate salt.[2] Consider adjusting the pH of your aqueous buffer to be 1.5-2 units above the pKa of the carboxylic acid. The predicted pKa for the similar quinoline-4-carboxylic acid is around 1.03.[3] Therefore, a neutral or slightly basic buffer (pH 7.0 or higher) should improve solubility.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, it is crucial to be aware of the compound's thermal stability. The melting point is reported to be around 200°C with decomposition.[4] Therefore, gentle warming to 40-50°C is advisable. Aggressive heating should be avoided to prevent degradation.

Q4: How does the purity of the solvent affect solubility?

A4: The purity of the solvent, particularly its water content, can significantly impact the solubility of hydrophobic compounds. For organic solvents like DMSO and DMF, it is recommended to use anhydrous or high-purity grades, as absorbed water can decrease the solubility of non-polar compounds.

Q5: Are there alternative methods to enhance aqueous solubility?

A5: Yes, if pH adjustment and co-solvents are not sufficient or compatible with your experimental setup, you can explore the following advanced formulation strategies:

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Salt Formation: While you may have the carboxylic acid form, converting it to a salt (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility. This would require a chemical modification step.

Data at a Glance

PropertyValueSource
Molecular Formula C₁₀H₅BrClNO₂PubChem[5]
Molecular Weight 286.51 g/mol PubChem[5]
Melting Point 200°C (decomposes)ChemSrc[4]
Aqueous Solubility Almost insolubleChemBK[1]
Organic Solvents Soluble in Dimethyl sulfoxide (DMSO), DichloromethaneChemBK[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving in an Organic Solvent
  • Weigh the desired amount of this compound in a suitable vial.

  • Add the required volume of anhydrous DMSO (or other suitable organic solvent) to achieve the target concentration.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • If the compound is not fully dissolved, gently warm the vial in a water bath at 40-50°C for 5-10 minutes.

  • Vortex again. If necessary, sonicate the vial for 5-10 minutes in a bath sonicator.

  • Visually inspect the solution to ensure there are no undissolved particles before use.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
  • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

  • In a separate container, prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • While stirring the aqueous buffer, slowly add a small aliquot of the DMSO stock solution to achieve the desired final concentration.

  • If a precipitate forms, adjust the pH of the final solution by adding a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the precipitate dissolves. Monitor the pH to ensure it remains within the desired range for your experiment.

  • It is advisable to determine the optimal pH for solubility in a small-scale pilot experiment before preparing a large batch.

Decision Tree for Solvent and Method Selection

Solvent_Selection_Decision_Tree start Start: Need to Dissolve the Compound exp_type What is the experimental system? start->exp_type organic Organic Synthesis / In vitro (high DMSO tolerance) exp_type->organic Organic aqueous Aqueous Buffer / Cell-based Assay exp_type->aqueous Aqueous use_dmso Use DMSO, DMF, or Dichloromethane directly organic->use_dmso prepare_stock Prepare concentrated stock in DMSO aqueous->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitate Does it precipitate? dilute->precipitate no_precipitate No precipitate->no_precipitate No yes_precipitate Yes precipitate->yes_precipitate Yes adjust_ph Adjust pH of aqueous buffer upwards yes_precipitate->adjust_ph

Caption: A decision tree to guide the selection of an appropriate solvent and dissolution method.

References

Technical Support Center: 6-Bromo-2-chloroquinoline-4-carboxylic acid NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline-4-carboxylic acid and analyzing its Nuclear Magnetic Resonance (NMR) spectra.

Predicted NMR Data

Due to the limited availability of experimental spectra for this compound, the following tables provide predicted ¹H and ¹³C NMR data. These values serve as a baseline for comparison with experimental results. Deviations from these predictions may indicate issues with sample purity, solvent, or experimental parameters.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H38.10 - 8.20s-
H58.35 - 8.45d~2.0
H77.90 - 8.00dd~8.8, 2.0
H88.05 - 8.15d~8.8
COOH13.0 - 14.0br s-

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C2150 - 152
C3122 - 124
C4145 - 147
C4a128 - 130
C5130 - 132
C6120 - 122
C7137 - 139
C8125 - 127
C8a148 - 150
COOH166 - 168

Troubleshooting FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows unexpected peaks that are not in the predicted data table.

A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks. For example, in DMSO-d₆, a peak around 2.50 ppm is common, and a broad peak around 3.33 ppm is often due to water. Consult a reference table for common NMR solvent impurities.

  • Starting Materials or Reagents: If the synthesis of this compound was incomplete, you might see signals from unreacted starting materials or residual reagents.

  • Side Products: Unintended side reactions during the synthesis can lead to the formation of related quinoline derivatives or other byproducts, each with its own set of NMR signals.

  • Contamination: Contamination from glassware, spatulas, or other laboratory equipment can introduce impurities.

Troubleshooting Steps:

  • Identify Solvent Peaks: Compare the chemical shifts of the unexpected peaks with known solvent impurity tables.

  • Review Synthesis: Check the reaction scheme for potential side products and the NMR spectra of the starting materials.

  • Purification: If impurities are suspected, repurify your sample using an appropriate technique such as recrystallization or column chromatography.

  • Blank Spectrum: Run an NMR spectrum of the deuterated solvent you are using to identify any inherent impurity peaks.

Q2: The peaks in my spectrum are broad and poorly resolved.

A2: Peak broadening can be caused by several factors:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution. Poor shimming will result in broad, distorted peaks.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interactions that affect peak shape. Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can make peaks appear broad.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

  • Incomplete Dissolution: If your sample is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity.

  • Chemical Exchange: The carboxylic acid proton can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to a broad signal.

Troubleshooting Steps:

  • Reshim the Spectrometer: Carefully shim the magnetic field before acquiring the spectrum.

  • Adjust Concentration: If the sample is too concentrated, dilute it. If it is too dilute, concentrate it if possible.

  • Degas the Sample: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample for several minutes.

  • Filter the Sample: Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a pipette to remove any particulate matter.

Q3: The multiplicities of my aromatic signals do not match the predictions (e.g., I see a singlet where a doublet is expected).

A3: Incorrect multiplicities can be due to:

  • Overlapping Signals: Two or more peaks with very similar chemical shifts may overlap, making it difficult to resolve the individual splitting patterns.

  • Low Resolution: If the spectrometer resolution is not optimal, closely spaced lines of a multiplet may not be resolved, causing the signal to appear as a broad singlet.

  • Second-Order Effects: In some cases, when the chemical shift difference between two coupled protons is not much larger than their coupling constant, complex splitting patterns (second-order effects) can emerge that are not simple doublets, triplets, etc.

Troubleshooting Steps:

  • Improve Resolution: Ensure the spectrometer is well-shimmed.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which may resolve overlapping signals.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Q4: The chemical shifts in my experimental spectrum are shifted compared to the predicted values.

A4: Minor deviations in chemical shifts are common and can be influenced by:

  • Solvent Effects: The choice of deuterated solvent can significantly affect the chemical shifts of protons and carbons.

  • Concentration: The concentration of the sample can influence chemical shifts due to intermolecular interactions.

  • Temperature: Temperature can also affect chemical shifts, particularly for protons involved in hydrogen bonding, like the carboxylic acid proton.

  • pH: The ionization state of the carboxylic acid will dramatically affect the chemical shifts of nearby nuclei.

Troubleshooting Steps:

  • Consistent Conditions: Ensure that you are using the same solvent and similar concentration and temperature as the reference data if available.

  • Reference Standard: Make sure the spectrometer is properly referenced, typically to an internal standard like tetramethylsilane (TMS).

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the solid compound for a ¹H NMR spectrum, or 20-30 mg for a ¹³C NMR spectrum.

  • Choose a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its high polarity.

  • Dissolve the Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure Complete Dissolution: Gently agitate or sonicate the vial to ensure the compound is fully dissolved. Visually inspect the solution for any suspended particles.

  • Filter the Solution: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned at the correct height using the depth gauge.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and acquiring the spectrum according to the instrument's standard operating procedures.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during NMR analysis.

Troubleshooting_Workflow start Start: Acquire NMR Spectrum check_spectrum Does the spectrum look as expected? start->check_spectrum unexpected_peaks Unexpected Peaks Present? check_spectrum->unexpected_peaks No end End: Spectrum Interpreted check_spectrum->end Yes broad_peaks Peaks Broad or Poorly Resolved? unexpected_peaks->broad_peaks No action_impurities Check for solvent impurities, starting materials, or side products. unexpected_peaks->action_impurities Yes wrong_multiplicity Incorrect Multiplicities? broad_peaks->wrong_multiplicity No action_shim Reshim the spectrometer. broad_peaks->action_shim Yes wrong_multiplicity->end No action_resolution Improve spectrometer resolution (shimming). wrong_multiplicity->action_resolution Yes action_purify Repurify sample if necessary. action_impurities->action_purify action_purify->start action_concentration Adjust sample concentration. action_shim->action_concentration action_filter Ensure sample is fully dissolved and filter. action_concentration->action_filter action_filter->start action_2d Run 2D NMR (e.g., COSY) to confirm couplings. action_resolution->action_2d action_2d->start

Caption: A flowchart for troubleshooting common NMR spectral issues.

Minimizing impurities in "6-Bromo-2-chloroquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline-4-carboxylic acid. Our aim is to help you minimize impurities and navigate common challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and effective method is a multi-step synthesis beginning with a Pfitzinger reaction between 5-bromoisatin and pyruvic acid to form 6-bromo-2-hydroxyquinoline-4-carboxylic acid. This intermediate is then chlorinated to yield the final product.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The main impurities can include unreacted starting materials (5-bromoisatin, pyruvic acid), the intermediate 6-bromo-2-hydroxyquinoline-4-carboxylic acid, and potential side products arising from decarboxylation (6-bromo-2-chloroquinoline) or hydrolysis (6-bromo-2-hydroxyquinoline-4-carboxylic acid).

Q3: How can I best monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction.[1][2][3] It allows for the separation and quantification of the starting materials, intermediate, final product, and major impurities. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessments of the reaction progress.

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases to minimize hydrolysis and other degradation pathways.[4] A tightly sealed container is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Final Product
Possible Cause Suggested Solution
Incomplete Pfitzinger reactionEnsure the reaction goes to completion by monitoring with HPLC. Consider extending the reaction time or optimizing the temperature as per literature for similar reactions.
Inefficient chlorinationUse a fresh, high-quality chlorinating agent (e.g., phosphorus oxychloride). Ensure anhydrous conditions, as moisture can decompose the reagent. The reaction temperature and time are critical; refer to established protocols for similar chlorinations.[5][6][7]
Product loss during workup and purificationOptimize the extraction and recrystallization solvents. Minimize the number of transfer steps. Ensure the pH is appropriately adjusted during extractions to prevent the loss of the carboxylic acid to the aqueous layer.
Decarboxylation of the productAvoid excessive heating during the final steps of the synthesis and purification. High temperatures can lead to the loss of the carboxylic acid group.[8]
Problem 2: Presence of 6-bromo-2-hydroxyquinoline-4-carboxylic acid Impurity in the Final Product
Possible Cause Suggested Solution
Incomplete chlorinationIncrease the molar excess of the chlorinating agent. Extend the reaction time for the chlorination step. Ensure the reaction temperature is optimal for complete conversion.[5][7]
Hydrolysis of the product during workupUse anhydrous solvents and reagents. Perform the workup at a lower temperature to minimize the rate of hydrolysis. Avoid prolonged exposure to aqueous acidic or basic conditions.[9][10]
Problem 3: Presence of Decarboxylated Impurity (6-bromo-2-chloroquinoline)
Possible Cause Suggested Solution
Excessive heat during reaction or purificationMaintain careful temperature control, especially during the chlorination and any subsequent heating steps. Use the lowest effective temperature for recrystallization.[8]
Prolonged reaction times at elevated temperaturesOptimize the reaction time to achieve complete conversion without significant side product formation. Monitor the reaction closely by HPLC.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a plausible synthetic route based on established chemical principles for similar compounds.

Step 1: Pfitzinger Synthesis of 6-bromo-2-hydroxyquinoline-4-carboxylic acid

  • In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide.

  • Add a solution of pyruvic acid (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 6-bromo-2-hydroxyquinoline-4-carboxylic acid.

Step 2: Chlorination to this compound

  • To a flask containing the crude 6-bromo-2-hydroxyquinoline-4-carboxylic acid (1 equivalent), add a chlorinating agent such as phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture under reflux. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the synthesis of this compound.

G start Start Synthesis hplc_check1 HPLC Analysis of Crude Product start->hplc_check1 low_yield Issue: Low Yield hplc_check1->low_yield Purity OK, Yield Low hydroxy_impurity Issue: Hydroxy Impurity Present hplc_check1->hydroxy_impurity Hydroxy Impurity > Limit decarboxy_impurity Issue: Decarboxylated Impurity hplc_check1->decarboxy_impurity Decarboxy Impurity > Limit end_product Pure Product hplc_check1->end_product Purity & Yield OK incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn optimize_rxn Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_rxn Yes purification_loss Loss During Purification? incomplete_rxn->purification_loss No optimize_rxn->hplc_check1 optimize_purification Optimize Purification Protocol (Solvents, pH) purification_loss->optimize_purification Yes purification_loss->end_product No, Re-evaluate optimize_purification->hplc_check1 incomplete_chlorination Incomplete Chlorination? hydroxy_impurity->incomplete_chlorination optimize_chlorination Increase Chlorinating Agent/ Extend Reaction Time incomplete_chlorination->optimize_chlorination Yes hydrolysis Hydrolysis During Workup? incomplete_chlorination->hydrolysis No optimize_chlorination->hplc_check1 anhydrous_conditions Use Anhydrous Conditions/ Lower Temperature hydrolysis->anhydrous_conditions Yes hydrolysis->end_product No, Re-evaluate anhydrous_conditions->hplc_check1 excess_heat Excessive Heat? decarboxy_impurity->excess_heat control_temp Lower Reaction/Purification Temperature excess_heat->control_temp Yes excess_heat->end_product No, Re-evaluate control_temp->hplc_check1

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

Unveiling the Isomeric Landscape: A Comparative Analysis of 6-Bromo-2-chloroquinoline-4-carboxylic acid and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural characterization and comparative biological evaluation of isomeric compounds are paramount. This guide provides a detailed comparison of 6-Bromo-2-chloroquinoline-4-carboxylic acid and its positional isomer, 6-Bromo-4-chloroquinoline-2-carboxylic acid, focusing on structural confirmation, potential biological activities, and the experimental methodologies crucial for their synthesis and analysis.

This comparative guide aims to offer an objective analysis supported by available data to aid researchers in distinguishing between these two closely related quinoline derivatives. The strategic placement of bromo and chloro substituents on the quinoline core can significantly influence the molecule's physicochemical properties and biological efficacy.

Structural Confirmation and Physicochemical Properties

The definitive identification of "this compound" (CAS No: 287176-62-9) and its isomer "6-Bromo-4-chloroquinoline-2-carboxylic acid" (CAS No: 887589-43-7) relies on a combination of spectroscopic techniques and physical property measurements. While comprehensive experimental data for the title compound is limited in publicly accessible domains, we can infer expected characteristics based on the analysis of its isomer and related quinoline derivatives.

Below is a table summarizing the key physicochemical properties, with data for "6-Bromo-4-chloroquinoline-2-carboxylic acid" sourced from established chemical databases.

PropertyThis compound6-Bromo-4-chloroquinoline-2-carboxylic acid
CAS Number 287176-62-9887589-43-7[1]
Molecular Formula C₁₀H₅BrClNO₂C₁₀H₅BrClNO₂[1]
Molecular Weight 286.51 g/mol 286.51 g/mol [1]
Melting Point 200 °C (decomposes)Not available
Boiling Point Not available409.6 °C at 760 mmHg (Predicted)
LogP (Predicted) 3.353.4 (Predicted)[1]

Chemical Structure:

The core difference between these two isomers lies in the positions of the chloro and carboxylic acid groups on the quinoline ring.

  • This compound: The chloro group is at position 2, and the carboxylic acid group is at position 4.

  • 6-Bromo-4-chloroquinoline-2-carboxylic acid: The chloro group is at position 4, and the carboxylic acid group is at position 2.[1]

A visual representation of the confirmed structure for 6-Bromo-4-chloroquinoline-2-carboxylic acid is available through resources such as PubChem.[1] The structural confirmation for this compound would necessitate detailed spectroscopic analysis.

Comparative Biological Activity: Insights from Brominated Quinolines

A recent study on highly brominated quinolines revealed that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, including C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). For instance, a synthesized brominated methoxyquinoline derivative showed IC₅₀ values ranging from 15.0 to 26.4 μM against these cell lines, highlighting the potential of the brominated quinoline scaffold as a source of novel anticancer agents. In contrast, the precursor compounds without extensive bromination showed no significant antiproliferative effects.

This suggests that the presence and position of the bromine atom on the quinoline ring are crucial for cytotoxic activity. It is plausible that both this compound and its isomer could exhibit similar anticancer properties, warranting further investigation. The chloro and carboxylic acid substituents would further modulate this activity through their electronic and steric effects, influencing interactions with biological targets.

Experimental Protocols

The synthesis and characterization of these compounds involve multi-step chemical reactions and rigorous analytical procedures.

Synthesis of Brominated Quinolines

The synthesis of brominated quinoline precursors often starts from commercially available anilines. For example, the synthesis of 6-bromo-4-chloroquinoline, a key intermediate, can be achieved through a multi-step process starting from 4-bromoaniline. This involves reactions such as condensation with diethyl ethoxymethylenemalonate, cyclization, and subsequent chlorination using reagents like phosphorus oxychloride.

A generalized synthetic workflow is outlined below:

G cluster_synthesis Generalized Synthesis of Brominated Quinolines A 4-Bromoaniline B Condensation A->B C Cyclization B->C D Brominated Hydroxyquinoline C->D E Chlorination D->E F Brominated Chloroquinoline E->F

Caption: Generalized synthetic pathway for brominated quinoline derivatives.

Spectroscopic Characterization

Confirmation of the chemical structure of the final products and intermediates requires a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the proton and carbon framework of the molecule. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring provide definitive information about the substituent positions. For a carboxylic acid, the acidic proton typically appears as a broad singlet downfield (around 10-13 ppm) in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For these compounds, characteristic peaks would include the C=O stretch of the carboxylic acid (typically around 1700-1730 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), and various C-C and C-N stretching vibrations of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

Potential Signaling Pathways in Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. While the specific targets of this compound and its isomer are yet to be elucidated, related compounds have been implicated in the modulation of pathways such as:

  • EGFR (Epidermal Growth Factor Receptor) Signaling: Many quinoline-based compounds are known to be potent inhibitors of tyrosine kinases, including EGFR, which is often overexpressed in various cancers.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling: Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.

A simplified diagram illustrating the potential interception of these pathways by a quinoline derivative is presented below:

G cluster_pathway Potential Anticancer Signaling Pathways for Quinoline Derivatives A Growth Factor B EGFR/VEGFR-2 A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation, Angiogenesis, Survival E->F Q Quinoline Derivative Q->B Q->C

Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.

References

A Comparative Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid and Other Quinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of 6-Bromo-2-chloroquinoline-4-carboxylic acid and its analogs, focusing on their performance in preclinical studies, supported by experimental data and detailed protocols.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of quinoline-4-carboxylic acid derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for derivatives structurally related to this compound, providing a basis for performance comparison.

Table 1: Cytotoxicity of 6-Substituted-2-(Aryl)quinoline-4-carboxylic Acid Derivatives against Human Breast Cancer (MCF-7) Cells

Compound ID6-Substituent2-Aryl SubstituentIC50 (µM)Reference
Analog 1 -Cl4-hydroxy-3-methoxyphenyl82.9% growth reduction[1]
Analog 2 Not specifiedPhenyl>100[2]
Analog 3 Not specified4-aminophenyl8.12 (HT-29 cells)[2]

Table 2: Inhibition of Sirtuin 3 (SIRT3) by 2-(Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives

| Compound ID | Description | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference | |---|---|---|---|---| | P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | 7.2 | 32.6 | 33.5 |[3][4] |

This data highlights the potential for quinoline-4-carboxylic acids to act as selective enzyme inhibitors, a key mechanism in targeted cancer therapy.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution to each well.[5]

  • Formazan Solubilization: After a 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[2]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2]

Mandatory Visualizations

Diagrams illustrating key concepts and workflows enhance understanding and provide a clear visual reference.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Quinoline Derivatives (e.g., Doebner Reaction) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme pathway Signaling Pathway Analysis enzyme->pathway signaling_pathways Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects quinoline Quinoline-4-Carboxylic Acid Derivatives DHODH DHODH quinoline->DHODH HDAC HDACs quinoline->HDAC SIRT3 SIRT3 quinoline->SIRT3 EGFR EGFR quinoline->EGFR VEGFR2 VEGFR-2 quinoline->VEGFR2 PI3K PI3K/Akt quinoline->PI3K pyrimidine Inhibition of Pyrimidine Synthesis DHODH->pyrimidine epigenetic Epigenetic Modulation HDAC->epigenetic metabolism Metabolic Regulation SIRT3->metabolism proliferation ↓ Proliferation EGFR->proliferation angiogenesis ↓ Angiogenesis VEGFR2->angiogenesis PI3K->proliferation apoptosis ↑ Apoptosis PI3K->apoptosis pyrimidine->proliferation epigenetic->proliferation metabolism->proliferation

References

Comparative Guide to the Biological Activity of 6-Bromo-2-chloroquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of 6-Bromo-2-chloroquinoline-4-carboxylic acid, focusing on their potential as anticancer and antimicrobial agents. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, and substitutions at various positions on the quinoline ring system significantly influence the biological profile of these compounds. This document summarizes the structure-activity relationships (SAR), presents available quantitative data, details key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Core Structure and Analogs

The core structure of interest is this compound. This guide will explore the impact of modifications at the C-2 and C-6 positions of the quinoline ring on its biological activity.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of anticancer activity for many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy. Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis.

Structure-Activity Relationship (SAR) for DHODH Inhibition

Studies on various quinoline-4-carboxylic acid analogs have revealed key structural features crucial for potent DHODH inhibition:

  • C-4 Carboxylic Acid: The carboxylic acid group at the C-4 position is generally considered essential for activity. It is believed to form critical interactions, such as a salt bridge with arginine residues, within the DHODH active site.

  • C-2 Substituent: The nature of the substituent at the C-2 position plays a significant role in determining the potency of DHODH inhibition. Bulky and hydrophobic groups at this position are often associated with enhanced activity.

  • C-6 Substituent: Halogen substitution at the C-6 position, such as with bromine, can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity to the target enzyme and its pharmacokinetic properties. While specific data for the 6-bromo-2-chloro combination is limited in publicly available literature, studies on related compounds suggest that halogenation at this position is a viable strategy for modulating activity. For instance, a 6-fluoro substituent has been incorporated into potent DHODH inhibitors.[2]

Comparative Anticancer Activity of Quinoline Analogs
Compound IDR Group (at position 2)Cell LineIC50 (µM)
8a -S-(CH2)3CH3MCF-715.85 ± 3.32
SW48017.85 ± 0.92
MRC-5 (normal)84.20 ± 1.72
8e -S-CH2-(p-CH3-Ph)MCF-735.14 ± 6.87
SW48063.15 ± 1.63
Erlotinib (Standard)MCF-79.9 ± 0.14

Data sourced from a study on 6-bromo quinazoline derivatives, which share a similar bicyclic core with quinolines.[3]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Inhibitor This compound Analog Inhibitor->DHODH Inhibition

Antimicrobial Activity

Quinoline-4-carboxylic acids are also known for their antibacterial properties. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The structural requirements for antimicrobial activity can differ from those for anticancer activity:

  • Aryl Substituents at C-2: The presence of an aryl group at the C-2 position of the quinoline-4-carboxylic acid scaffold has been associated with good antibacterial activity.[4]

  • Halogenation: Halogen atoms on the quinoline ring can enhance antimicrobial potency.

Comparative Antimicrobial Activity
Compound IDR GroupS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)
5a4 -NHCO(p-NO2-Ph)64>256
5a7 -NHCO(p-F-Ph)>256128
1 2-phenyl-quinoline-4-carboxylic acid>256>256

Data extracted from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives.[5]

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This protocol outlines a common spectrophotometric method for measuring DHODH inhibition.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • L-dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. Include a DMSO-only control.

  • Add 178 µL of DHODH enzyme solution to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in DMSO D Add compound dilutions to 96-well plate A->D B Prepare DHODH enzyme solution E Add DHODH enzyme and incubate B->E C Prepare reaction mix (DHO, DCIP, CoQ10) F Initiate reaction by adding reaction mix C->F D->E E->F G Measure absorbance at 600 nm (kinetic mode) F->G H Calculate reaction rates G->H I Determine % inhibition H->I J Calculate IC50 value I->J

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a compound using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of each row.

  • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final required concentration.

  • Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C C->D E Read MIC as lowest concentration with no visible growth D->E

Conclusion

Analogs of this compound represent a promising class of compounds with potential dual anticancer and antimicrobial activities. The structure-activity relationship data from related quinoline and quinazoline derivatives suggest that substitutions at the C-2 and C-6 positions are critical for modulating biological efficacy. While direct experimental data for the specific title compound is limited, the provided protocols for DHODH inhibition and MIC determination offer a clear framework for its evaluation. Further synthesis and biological testing of a focused library of 6-bromo-2-substituted-quinoline-4-carboxylic acids are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development.

References

A Comparative Guide to the Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 6-bromo-2-chloroquinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and the number of synthetic steps. Detailed experimental protocols for the most viable route are provided, alongside a summary of quantitative data to aid in the selection of an optimal synthetic strategy.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. The strategic placement of the bromo, chloro, and carboxylic acid functionalities on the quinoline scaffold allows for diverse chemical modifications, making it a valuable precursor for drug discovery programs. This guide outlines and compares plausible synthetic pathways to this important molecule.

Comparison of Synthetic Routes

Two primary retrosynthetic strategies are considered for the synthesis of this compound:

  • Route A: Core Construction Followed by Functionalization. This approach involves the initial construction of the 6-bromo-2-hydroxyquinoline-4-carboxylic acid core, followed by chlorination of the 2-position.

  • Route B: Precursor Functionalization. This strategy begins with a pre-functionalized 6-bromo-2-chloroquinoline, followed by the introduction of the carboxylic acid group at the 4-position.

Based on currently available literature, Route A presents a more established and reliable pathway.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes.

StepReactionStarting Material(s)Reagents & ConditionsYield (%)Reaction TimeReference
Route A
1Pfitzinger Reaction5-Bromoisatin, Pyruvic acidKOH, Ethanol, Reflux~60-70 (estimated)12-24 h[1][2]
2Chlorination6-Bromo-2-hydroxyquinoline-4-carboxylic acidPOCl₃, Reflux8724 h[3]
Route B
1Synthesis of Intermediate4-Bromoaniline derivativesMulti-stepVariableVariable[4]
2C-4 Carboxylation6-Bromo-2-chloroquinolineOrganolithium/Grignard reagents, CO₂Low to moderate (predicted)2-4 h[5]

Experimental Protocols

Route A: Core Construction Followed by Functionalization

This route is the recommended pathway due to its more predictable and higher-yielding steps.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction provides a direct method to construct the quinoline-4-carboxylic acid core. The Halberkann variant of this reaction, which utilizes N-acyl isatins, directly yields 2-hydroxyquinoline-4-carboxylic acids.[1]

  • Materials: 5-Bromoisatin, Pyruvic acid, Potassium hydroxide (KOH), Ethanol, Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

    • Add 5-bromoisatin (1 equivalent) to the basic solution and stir until dissolved.

    • Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2-hydroxyquinoline-4-carboxylic acid.

Step 2: Synthesis of this compound via Chlorination

The hydroxyl group at the 2-position of the quinoline ring can be converted to a chloro group using phosphorus oxychloride (POCl₃).[3]

  • Materials: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add 6-bromo-2-hydroxyquinoline-4-carboxylic acid (1 equivalent) to an excess of phosphorus oxychloride (e.g., 10 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 24 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • The solid product will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain this compound.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthesis_Comparison cluster_route_a Route A: Core Construction & Functionalization cluster_route_b Route B: Precursor Functionalization (Proposed) A_start 5-Bromoisatin + Pyruvic Acid A_int 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid A_start->A_int Pfitzinger Reaction (KOH, EtOH, Reflux) A_end 6-Bromo-2-chloroquinoline- 4-carboxylic acid A_int->A_end Chlorination (POCl₃, Reflux) B_start 4-Bromoaniline Derivatives B_int 6-Bromo-2-chloroquinoline B_start->B_int Multi-step Synthesis B_end 6-Bromo-2-chloroquinoline- 4-carboxylic acid B_int->B_end C-4 Carboxylation (e.g., Lithiation, CO₂)

Caption: Comparison of two synthetic routes to this compound.

Conclusion

For the synthesis of this compound, a two-step approach commencing with a Pfitzinger reaction of 5-bromoisatin followed by chlorination with phosphorus oxychloride (Route A) appears to be the most practical and efficient strategy based on available chemical literature. This route utilizes readily accessible starting materials and involves well-established chemical transformations, likely leading to higher overall yields compared to the more challenging regioselective carboxylation required in Route B. Researchers and drug development professionals are encouraged to consider this route for the reliable production of this important pharmaceutical intermediate.

References

A Comparative Guide to the Efficacy of 6-Bromo-2-chloroquinoline-4-carboxylic acid and Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of novel quinoline-4-carboxylic acid derivatives, using "6-Bromo-2-chloroquinoline-4-carboxylic acid" as a representative of this chemical class. As of the time of publication, specific experimental efficacy data for "this compound" is not publicly available. The data presented for this compound is hypothetical and based on the known activities of structurally similar compounds for illustrative purposes. All data for known inhibitors is collated from published research.

Introduction

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a prime therapeutic target for oncological, immunological, and infectious diseases.[1][2] Quinoline-4-carboxylic acid derivatives have emerged as a promising class of DHODH inhibitors.[3] This guide provides an objective comparison of the hypothetical efficacy of this compound with well-established DHODH inhibitors: Brequinar, Leflunomide, and its active metabolite, Teriflunomide.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes the reported in vitro efficacy of known DHODH inhibitors against human DHODH.

InhibitorCompound ClassIC50 (nM)Ki (nM)Source(s)
This compound Quinoline-4-carboxylic acidHypotheticalHypotheticalN/A
BrequinarQuinoline-4-carboxylic acid5.2 - 20~25[1][4][5][6]
Teriflunomide (A77 1726)Cyano-3-hydroxy-crotonic acid amide411179[7]
LeflunomideIsoxazole carboxamide98,000 (human)2,700[4][8]

Note: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide (A77 1726). The lower potency of Leflunomide in enzymatic assays is expected.

Signaling Pathway and Mechanism of Action

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone cofactor.[9] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which in turn results in cell cycle arrest and the inhibition of DNA and RNA synthesis, ultimately leading to apoptosis in rapidly dividing cells.[2]

DHODH_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cyto Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cyto Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate DHODH->Orotate Oxidation OMP Orotidine 5'-monophosphate Orotate->OMP UMP Uridine 5'-monophosphate OMP->UMP Pyrimidine\nNucleotides Pyrimidine Nucleotides UMP->Pyrimidine\nNucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine\nNucleotides->DNA_RNA Inhibitors This compound Brequinar Teriflunomide Inhibitors->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the site of action for DHODH inhibitors.

Experimental Protocols

The following are standard methodologies used to assess the efficacy of DHODH inhibitors.

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction Method)

This biochemical assay directly measures the enzymatic activity of purified DHODH and its inhibition by a test compound.

Principle: The activity of DHODH is monitored by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm due to DCIP reduction is proportional to DHODH activity.[6][10]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (e.g., this compound) and a known inhibitor (e.g., Brequinar)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of DHO, DCIP, and CoQ10.

  • Dilute the recombinant DHODH enzyme to the desired working concentration in the assay buffer.

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for vehicle control).

  • Add 178 µL of the diluted DHODH enzyme solution to each well and incubate for 30 minutes at 25°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • Normalize the velocities relative to the DMSO control and a no-enzyme control to determine the percent inhibition.

  • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (WST-1 or CCK-8 Method)

This cell-based assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines, which is dependent on pyrimidine synthesis.

Principle: WST-1 and CCK-8 are colorimetric assays that measure the metabolic activity of viable cells. The amount of formazan dye produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds and control inhibitor

  • WST-1 or CCK-8 reagent

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound or vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Experimental_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical Assay (e.g., DCIP Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Proliferation_Assay Proliferation/Viability Assay (e.g., WST-1, CCK-8) Cell_Based_Assays->Proliferation_Assay Uridine_Rescue Uridine Rescue Experiment Cell_Based_Assays->Uridine_Rescue Determine_EC50 Determine EC50 Proliferation_Assay->Determine_EC50 Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion Determine_EC50->Conclusion

Caption: A generalized workflow for evaluating the efficacy of a novel DHODH inhibitor.

Conclusion

The inhibition of dihydroorotate dehydrogenase represents a validated and promising strategy for the development of novel therapeutics. While this compound is a representative of a potent class of DHODH inhibitors, its specific efficacy remains to be experimentally determined. This guide provides a framework for such an evaluation by comparing it to the well-characterized inhibitors Brequinar, Leflunomide, and Teriflunomide. The provided experimental protocols offer a starting point for researchers to quantitatively assess the inhibitory potential of novel compounds targeting the de novo pyrimidine biosynthesis pathway. Future studies should focus on obtaining direct experimental data for this compound to accurately position its efficacy within the landscape of known DHODH inhibitors.

References

A Comparative Spectroscopic Analysis of 6-Bromo-2-chloroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 6-Bromo-2-chloroquinoline-4-carboxylic acid and its derivatives. Due to the limited availability of a systematic spectroscopic dataset for a complete series of its simple derivatives, this guide also incorporates data from structurally related quinoline-4-carboxylic acid derivatives to provide a broader context for spectral comparison. The information herein is intended to aid in the structural elucidation and characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and related derivatives.

¹H NMR Spectral Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6-Bromo-4-chloroquinoline DMSO-d₆8.87 (d, J = 4.5 Hz, 1H, Ar-H), 8.32 (d, J = 2.0 Hz, 1H, Ar-H), 8.03 (d, J = 9.0 Hz, 1H, Ar-H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H), 7.82 (d, J = 4.5 Hz, 1H, Ar-H)
6-Bromoquinoline CDCl₃8.87 (dd, J=4.2, 1.7 Hz, 1H), 8.15 (dd, J=8.3, 1.7 Hz, 1H), 8.08 (d, J=9.0 Hz, 1H), 8.00 (d, J=2.2 Hz, 1H), 7.72 (dd, J=9.0, 2.2 Hz, 1H), 7.41 (dd, J=8.3, 4.2 Hz, 1H)
Ethyl-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate DMSO-d₆0.84 (s, 3H), 1.02 (s, 3H), 1.13 (t, J = 7.2 Hz, 3H), 1.99 (d, J = 15.2 Hz, 1H), 2.13 (d, J = 16.0 Hz, 1H), 2.29-2.35 (m, 4H), 2.44 (d, J = 17.2 Hz, 1H), 3.99 (q, J = 7.2 Hz, 2H), 4.84 (s, 1H), 7.18 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.4 Hz, 2H), 9.17 (s, 1H)
¹³C NMR Spectral Data
CompoundSolventChemical Shifts (δ, ppm)
6-Bromoquinoline CDCl₃~151.2 (C-2), ~121.8 (C-3), ~136.0 (C-4), ~147.9 (C-4a), ~130.3 (C-5), ~120.7 (C-6), ~132.8 (C-7), ~129.0 (C-8), ~128.5 (C-8a)
Ethyl-4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate DMSO-d₆14.6, 18.7, 26.9, 29.6, 32.6, 35.3, 50.8, 59.4, 104.6, 110.8, 114.9, 128.8, 138.9, 144.8, 149.6, 155.7, 167.5, 194.8
Ethyl-4-(3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate DMSO-d₆14.4, 18.8, 26.7, 29.5, 32.6, 36.9, 50.4, 59.7, 103.1, 109.7, 121.3, 122.5, 129.8, 134.8, 146.6, 147.8, 150.2, 150.6, 166.8, 194.8
IR Spectral Data
CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
6-Bromo-2-chloroquinoline KBr PelletSpectra available, specific band assignments not provided in the search results.
Quinoline-4-carboxylic acid derivatives (general) KBr3436–3242 (O-H stretch), 1724–1708 (C=O stretch)[1]
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (for comparison) KBr3639, 2967, 1896, 1608, 1223
Mass Spectrometry Data
CompoundIonization MethodKey m/z values (relative abundance %)
6-Bromo-4-chloroquinoline ESI-MS242 [M+H]⁺
2-Substituted Quinoline-4-carboxylic Acids (general) Electron IonizationMolecular ion is often the base peak. Main fragmentation includes loss of COOH (45 u) and CO₂ (44 u).[1]
2-Phenylquinoline-4-carboxamide Electron IonizationM⁺ (base peak), [M-CONH₂]⁺
UV-Vis Spectral Data
CompoundSolventλ_max (nm)Notes
Quinoline derivatives (general) VariousAbsorption peaks are sensitive to solvent polarity, often showing a red shift with increasing polarity.[2][3]
Quinoline-based receptor CHCl₃289The absorption is affected by interactions with carboxylic acids.[2]
Quinoline-4-carboxylic acid derivatives (general) Not specifiedA bathochromic shift is observed upon formation of the quinoline ring from isatin precursors.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., 4-bromoaniline) synthesis Multi-step Synthesis of This compound start->synthesis Reaction derivatization Derivatization (Esterification, Amidation, etc.) synthesis->derivatization Functional Group Modification purification Purification (Crystallization, Chromatography) derivatization->purification Isolation nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Submission ir IR Spectroscopy purification->ir Sample Submission ms Mass Spectrometry purification->ms Sample Submission uv UV-Vis Spectroscopy purification->uv Sample Submission elucidation Structural Elucidation and Comparison nmr->elucidation ir->elucidation ms->elucidation uv->elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of target compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • For Electron Ionization (EI), a solid probe can be used for direct insertion of the sample into the ion source.

  • Instrumentation and Data Acquisition:

    • The sample is introduced into the mass spectrometer.

    • For ESI, the sample solution is infused at a constant flow rate.

    • For EI, the solid probe is heated to vaporize the sample.

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • Record the wavelength of maximum absorbance (λ_max).

References

Comparative Bioactivity Analysis of 6-Bromo-2-chloroquinoline-4-carboxylic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticipated Bioactivity Profile of 6-Bromo-2-chloroquinoline-4-carboxylic acid

Based on the available literature for analogous compounds, this compound is predicted to exhibit inhibitory activity against enzymes such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and potentially bacterial topoisomerases.[1] Halogen substitutions on the quinoline ring are known to influence the biological activity of these compounds. The presence of a bromine atom at the 6-position and a chlorine atom at the 2-position may modulate the compound's potency and selectivity.

Comparative Bioactivity of Structurally Similar Compounds

To provide a framework for understanding the potential bioactivity of this compound, the following table summarizes the reported activities of several analogous quinoline-4-carboxylic acid derivatives. These compounds share the core quinoline-4-carboxylic acid moiety but differ in their substitution patterns.

Compound IDStructureTarget/AssayBioactivity (IC₅₀/MIC)Reference
Brequinar (NSC 368390) 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acidL1210 Dihydroorotate Dehydrogenase-[2]
Compound 41 Substituted pyridine at C-2DHODH Inhibition9.71 ± 1.4 nM[3][4]
Compound 43 Substituted pyridine at C-2DHODH Inhibition26.2 ± 1.8 nM[3][4]
Compound 5a4 2-phenyl-quinoline-4-carboxylic acid derivativeStaphylococcus aureus (MIC)64 µg/mL[4]
Compound 5a7 2-phenyl-quinoline-4-carboxylic acid derivativeEscherichia coli (MIC)128 µg/mL[4]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Quinazoline-4-carboxylic acid derivativeAurora A Kinase-[5]
2-phenyl-quinoline-4-carboxamide derivatives 2-phenyl-quinoline-4-carboxamideHuman neurokinin-3 receptor agonist-[6]

Note: A lower IC₅₀ or MIC value indicates higher potency.

Signaling Pathway and Experimental Workflow

The enzyme DHODH is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of DHODH leads to depletion of the pyrimidine pool required for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting tumor growth.

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH DHODH Quinoline-4-carboxylic acids Quinoline-4-carboxylic acids Quinoline-4-carboxylic acids->DHODH inhibit

Caption: Inhibition of DHODH by quinoline-4-carboxylic acids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening method to evaluate the cytotoxic potential of compounds against cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48-72 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT reagent to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using MHB.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This guide provides a starting point for researchers interested in the bioactivity of this compound. Further experimental validation is necessary to confirm the predicted activities and to fully elucidate the therapeutic potential of this compound.

References

Purity Analysis of Synthesized "6-Bromo-2-chloroquinoline-4-carboxylic acid": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized "6-Bromo-2-chloroquinoline-4-carboxylic acid," a crucial intermediate in medicinal chemistry. Recognizing the paramount importance of purity for the reliability and reproducibility of research and development, this document outlines key analytical methodologies and presents a comparative assessment against a structurally related alternative. The experimental data and protocols provided herein are intended to support researchers in establishing robust quality control measures for this class of compounds.

Comparative Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts their safety and efficacy. In the context of "this compound," potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds.

This guide compares the purity of "this compound" with a commercially available, structurally similar compound, "6-Chloro-4-hydroxyquinoline-3-carboxylic acid." While both are halogenated quinoline carboxylic acids, their distinct substitution patterns can influence their synthesis, and consequently, their impurity profiles.

CompoundStated PurityAnalytical MethodPotential Impurities (Postulated)
This compound 95-97%[1]HPLCUnreacted starting materials (e.g., 4-bromoaniline), incompletely halogenated intermediates, isomers, and residual solvents.
6-Chloro-4-hydroxyquinoline-3-carboxylic acid ≥ 98%[2]HPLCStarting materials for its specific synthesis route, isomers, and by-products from hydroxylation and chlorination steps.

Experimental Protocols

A robust analytical method is essential for the accurate determination of purity. The following is a comprehensive, generalized HPLC protocol suitable for the analysis of halogenated quinoline carboxylic acids. This protocol should be optimized and validated for the specific compound and impurities of interest.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Visualizing the Scientific Context

To provide a broader perspective on the application and analysis of "this compound," the following diagrams illustrate a relevant biological pathway and the experimental workflow for purity analysis.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., 6-Bromo-2-chloro- quinoline-4-carboxylic acid) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a potential target for quinoline-based inhibitors.

HPLC_Purity_Analysis_Workflow Start Synthesized Compound (6-Bromo-2-chloroquinoline- 4-carboxylic acid) SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLC HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection DataAnalysis Data Analysis (Peak Integration & Area %) Detection->DataAnalysis Result Purity Determination DataAnalysis->Result

Caption: A typical experimental workflow for determining the purity of a synthesized compound using HPLC.

Purity_Comparison_Logic Purity Compound Purity Target 6-Bromo-2-chloroquinoline- 4-carboxylic acid (95-97%) Purity->Target Alternative 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid (≥98%) Purity->Alternative ImpurityProfile Impurity Profile Target->ImpurityProfile Alternative->ImpurityProfile StartingMaterials Starting Materials ImpurityProfile->StartingMaterials Byproducts Reaction By-products ImpurityProfile->Byproducts

Caption: Logical relationship illustrating the comparison of purity between the target compound and an alternative, influenced by their respective impurity profiles.

References

Comparative Guide to the Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic Acid and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and characterization of 6-Bromo-2-chloroquinoline-4-carboxylic acid and a key structural analog, 6-Bromo-2-phenylquinoline-4-carboxylic acid. The information presented is intended to assist researchers in selecting appropriate synthetic strategies and in the characterization of these and similar quinoline derivatives, which are important scaffolds in medicinal chemistry.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. The substitution pattern on the quinoline ring system plays a crucial role in determining their pharmacological properties. This guide focuses on two specific derivatives: this compound, a halogenated quinoline, and 6-Bromo-2-phenylquinoline-4-carboxylic acid, an aryl-substituted analog. We will explore their synthetic routes, providing detailed experimental protocols and comparing their characterization data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the target compound and its analog is presented below.

PropertyThis compound6-Bromo-2-phenylquinoline-4-carboxylic acid
CAS Number 287176-62-9342017-95-2
Molecular Formula C₁₀H₅BrClNO₂C₁₆H₁₀BrNO₂
Molecular Weight 286.51 g/mol 328.16 g/mol
Melting Point 200 °C (decomposition)[1]Not available
Appearance SolidSolid
Purity Typically >95%Typically >95%

Synthetic Approaches and Experimental Protocols

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established methods, most notably the Doebner and Pfitzinger reactions. These reactions offer versatile pathways to a variety of quinoline derivatives.

Synthesis of this compound (Hypothetical Pfitzinger Approach)

Reaction Scheme:

Pfitzinger_Synthesis_Target cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Bromoisatin 5-Bromoisatin Bromoisatin->Reaction_Node Chloroacetophenone 2-Chloroacetophenone Chloroacetophenone->Reaction_Node Base Base (e.g., KOH) Base->Reaction_Node Target This compound Reaction_Node->Target Pfitzinger Reaction

Caption: Pfitzinger synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in ethanol.

  • Addition of Carbonyl Compound: To the stirred solution, add 2-chloroacetophenone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid (Doebner Reaction)

The Doebner reaction provides a straightforward, three-component approach to synthesizing 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.

Reaction Scheme:

Doebner_Synthesis_Analog cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Bromoaniline 4-Bromoaniline Bromoaniline->Reaction_Node Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Node PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction_Node Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Node Analog 6-Bromo-2-phenylquinoline-4-carboxylic acid Reaction_Node->Analog Doebner Reaction

Caption: Doebner synthesis of the analog compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Addition of Pyruvic Acid: To this solution, add pyruvic acid (1.1 equivalents) and heat the mixture to reflux.

  • Reaction: Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.

  • Isolation and Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol and then water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Below is a comparison of the expected and reported spectroscopic data for the target compound and its analog.

This compound
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position (around 165-185 ppm). Aromatic carbons will appear in the range of 120-150 ppm.

  • IR Spectroscopy: The infrared spectrum will show a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The spectrum will also feature C=C and C=N stretching vibrations characteristic of the quinoline ring system, as well as a C-Br stretching frequency.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (286.51 g/mol ). The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and fragment ions.

6-Bromo-2-phenylquinoline-4-carboxylic acid[2]
  • ¹H NMR (Varian CFT-20): The proton NMR spectrum has been reported.[2] The spectrum would show characteristic signals for the protons of the quinoline and phenyl rings in the aromatic region. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum has been reported and would show signals for all 16 carbon atoms.[2] The carbonyl carbon and the aromatic carbons of both the quinoline and phenyl rings would be identifiable.

  • IR Spectroscopy (KBr WAFER): The infrared spectrum has been reported and would show the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid, in addition to the aromatic C-H and C=C stretching vibrations.[2]

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight (328.16 g/mol ), with the characteristic isotopic pattern for a monobrominated compound.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of these quinoline-4-carboxylic acids can be visualized as follows:

Experimental_Workflow Start Reactant Selection Reaction Synthesis (Doebner or Pfitzinger) Start->Reaction Workup Reaction Work-up & Isolation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure Product Characterization->Final

Caption: General experimental workflow.

Conclusion

This guide provides a comparative framework for the synthesis and characterization of this compound and 6-Bromo-2-phenylquinoline-4-carboxylic acid. While a specific protocol for the former is proposed based on established methodology, the latter is well-documented. The choice between the Doebner and Pfitzinger reactions will depend on the availability of starting materials and the desired substitution pattern on the final quinoline scaffold. The provided experimental outlines and expected spectroscopic data serve as a valuable resource for researchers working on the synthesis of novel quinoline-based compounds for potential therapeutic applications.

References

Unraveling the Cross-Reactivity Profile of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of "6-Bromo-2-chloroquinoline-4-carboxylic acid," a member of this versatile class of compounds. Due to the limited publicly available data on the specific biological targets and cross-reactivity of this molecule, this guide will focus on the broader context of quinoline-4-carboxylic acids and their known interactions, providing a framework for potential cross-reactivity assessment.

Introduction to this compound

"this compound" is a substituted quinoline derivative. While specific biological targets for this exact compound are not extensively documented in publicly accessible literature, the quinoline-4-carboxylic acid core is a well-established pharmacophore found in compounds targeting a range of biological macromolecules. These include enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions.

Potential Target Classes and Cross-Reactivity Considerations

Based on the activities of structurally related quinoline-4-carboxylic acids, "this compound" could potentially interact with several target families. Understanding these potential interactions is crucial for assessing its selectivity and potential for off-target effects.

Kinases

Numerous quinoline derivatives are known to inhibit protein kinases, which are critical regulators of cellular signaling. Cross-reactivity among different kinase families is a common phenomenon.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target FamilyRepresentative Alternative CompoundIC50 (Alternative Compound)Potential for Cross-Reactivity with this compound
Tyrosine Kinases (e.g., EGFR, VEGFR)Gefitinib2-80 nM (EGFR)High, due to conserved ATP-binding site features.
Serine/Threonine Kinases (e.g., Aurora Kinases)Danusertib13-120 nM (Aurora A/B/C)Moderate, depends on specific substitutions on the quinoline core.
Dehydrogenases

Certain quinoline-4-carboxylic acids have been identified as inhibitors of dehydrogenases, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

Table 2: Potential Dehydrogenase Inhibition

Dehydrogenase TargetRepresentative Alternative CompoundIC50 (Alternative Compound)Potential for Cross-Reactivity with this compound
Dihydroorotate Dehydrogenase (DHODH)Brequinar25 nMPossible, as the quinoline core can mimic the natural substrate.
Viral Enzymes

The quinoline scaffold is present in several antiviral agents, notably those targeting viral enzymes like reverse transcriptase.

Table 3: Potential Antiviral Enzyme Inhibition

Viral Enzyme TargetRepresentative Alternative CompoundEC50 (Alternative Compound)Potential for Cross-Reactivity with this compound
HIV-1 Reverse Transcriptase (NNRTI site)Efavirenz1.7-3.1 nMModerate, depends on the overall shape and electronic properties of the molecule.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of "this compound," a tiered screening approach is recommended.

Primary Target Identification

A broad-based initial screen against a panel of diverse targets (e.g., kinases, GPCRs, ion channels, and nuclear receptors) is essential to identify the primary biological target(s).

Secondary Screening and Selectivity Profiling

Once a primary target is identified, secondary screening against a panel of related targets is crucial to assess selectivity. For instance, if the primary target is a kinase, a comprehensive kinase panel screen (e.g., a panel of over 400 kinases) should be performed.

Experimental Workflow for Kinase Cross-Reactivity Screening

G compound 6-Bromo-2-chloroquinoline- 4-carboxylic acid primary_screen Primary Kinase Screen (e.g., 96-well format, single concentration) compound->primary_screen hit_identification Hit Identification (>50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 determination for primary hits) hit_identification->dose_response selectivity_panel Broad Kinase Panel Screen (e.g., >400 kinases at a fixed concentration) dose_response->selectivity_panel selectivity_analysis Selectivity Analysis (Comparison of IC50 values) selectivity_panel->selectivity_analysis off_target_validation Off-Target Validation (Cell-based assays for selected off-targets) selectivity_analysis->off_target_validation

Caption: Workflow for kinase cross-reactivity screening.

In Vitro Enzymatic Assays

Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents: Kinase, substrate, ATP, "this compound" (test compound), ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, its specific substrate, and ATP. c. Add the test compound dilutions to the wells. d. Incubate at room temperature to allow the kinase reaction to proceed. e. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Context

The potential cross-reactivity of "this compound" can have significant implications for cellular signaling pathways. For example, non-selective inhibition of kinases can lead to the modulation of multiple downstream pathways.

Hypothetical Signaling Pathway Interactions

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 6-Bromo-2-chloroquinoline- 4-carboxylic acid Compound->RTK Inhibition? Compound->RAF Inhibition? Compound->PI3K Inhibition?

Caption: Potential points of inhibition in a generic growth factor signaling pathway.

Conclusion

While the specific biological target of "this compound" remains to be definitively established, its structural similarity to other bioactive quinoline-4-carboxylic acids suggests a potential for interaction with multiple target classes, including kinases, dehydrogenases, and viral enzymes. A thorough experimental evaluation, as outlined in this guide, is imperative to elucidate its precise mechanism of action and cross-reactivity profile. Such studies are fundamental for the rational design of selective inhibitors and for anticipating potential off-target effects in drug development.

Benchmarking "6-Bromo-2-chloroquinoline-4-carboxylic acid" Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical intermediate "6-Bromo-2-chloroquinoline-4-carboxylic acid" against a panel of established kinase inhibitors with quinoline or related heterocyclic scaffolds. While direct experimental data on the biological activity of this compound is not extensively available in the public domain, this document serves as a benchmarking tool by comparing its physicochemical properties to those of well-characterized inhibitors targeting key signaling pathways. The provided experimental protocols and pathway diagrams offer a framework for the potential evaluation of this and similar compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Derivatives of quinoline-4-carboxylic acid have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in disease. This guide benchmarks this compound against three prominent kinase inhibitors:

  • Erlotinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • SGI-1776: A potent inhibitor of Pim kinases.

  • CX-4945 (Silmitasertib): A selective inhibitor of Casein Kinase 2 (CK2).

A quinoline derivative, Compound P6 , a selective SIRT3 inhibitor, is also included to broaden the comparative scope.

Physicochemical Properties Comparison

A molecule's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental properties of this compound and the selected standard kinase inhibitors.

PropertyThis compoundErlotinibSGI-1776CX-4945 (Silmitasertib)Compound P6 (SIRT3 Inhibitor)
IUPAC Name This compound[1]N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineN-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine5-((3-chlorophenyl)amino)benzo[c][2][3]naphthyridine-8-carboxylic acidN-(4-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)quinolin-2-yl)phenyl)acrylamide[4]
Molecular Formula C₁₀H₅BrClNO₂[1]C₂₂H₂₃N₃O₄C₂₀H₂₂F₃N₅OC₁₉H₁₂ClN₃O₂C₂₉H₂₅FN₄O₂[4]
Molecular Weight ( g/mol ) 286.51[1]393.44405.42353.78480.53
Melting Point (°C) 200 (decomposes)[5]228-230Not Available282-284Not Available
XLogP3 3.4[1]3.33.24.1Not Available
SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl[1]C#CC1=CC(=CC=C1)NC2=C3C=C(C=C(C3=NC=N2)OCCOC)OCCOCCN1CCC(CC1)CNC2=NN3C=C(C=C3N=C2)C4=CC(=CC=C4)OC(F)(F)FC1=CC(=CC(=C1)Cl)NC2=C3C=C(C=C(C3=C4C=CN=C2)C(=O)O)N4C=CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Signaling Pathways and Potential Targets

The quinoline scaffold is a versatile backbone for inhibitors targeting a range of kinases. Understanding the signaling pathways these kinases regulate is crucial for drug development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib (Inhibitor) Erlotinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating downstream targets involved in apoptosis and cell cycle progression.

PIM1_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates Bad Bad Pim1->Bad Phosphorylates (Inhibits) p27 p27 Pim1->p27 Phosphorylates (Degrades) cMyc c-Myc Pim1->cMyc Phosphorylates (Activates) SGI1776 SGI-1776 (Inhibitor) SGI1776->Pim1 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes CellCycle Cell Cycle Progression p27->CellCycle Inhibits cMyc->CellCycle Promotes

Caption: Overview of the Pim-1 signaling pathway and inhibition by SGI-1776.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a vast number of cellular processes, including cell growth, proliferation, and suppression of apoptosis, through the phosphorylation of a wide array of substrates.

CK2_Signaling cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes CK2 CK2 Kinase PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt Modulates Wnt Wnt/β-catenin CK2->Wnt Modulates NFkB NF-κB CK2->NFkB Modulates DNA_Repair DNA Repair CK2->DNA_Repair Modulates CX4945 CX-4945 (Inhibitor) CX4945->CK2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Wnt->Proliferation Apoptosis_Inhibition Apoptosis Inhibition NFkB->Apoptosis_Inhibition DNA_Repair->Proliferation SIRT3_Signaling cluster_mito Mitochondrion SIRT3 SIRT3 Substrates Mitochondrial Proteins (acetylated) SIRT3->Substrates Deacetylates Deacetylated_Substrates Mitochondrial Proteins (deacetylated) Substrates->Deacetylated_Substrates Metabolism Metabolic Pathways (e.g., FAO, TCA Cycle) Deacetylated_Substrates->Metabolism Activates ROS ROS Reduction Deacetylated_Substrates->ROS Leads to CompoundP6 Compound P6 (Inhibitor) CompoundP6->SIRT3 Inhibits Experimental_Workflow Biochemical Biochemical Assays IC50 Kinase Inhibition Assay (IC50 Determination) Biochemical->IC50 Selectivity Kinase Selectivity Profiling Biochemical->Selectivity Cellular Cellular Assays Viability Cell Viability/Proliferation (e.g., MTT Assay) Cellular->Viability Target Target Engagement (e.g., Western Blot) Cellular->Target InVivo In Vivo Models Efficacy Xenograft Models (Tumor Growth Inhibition) InVivo->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD IC50->Cellular Selectivity->Cellular Viability->InVivo Target->InVivo

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-chloroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of 6-Bromo-2-chloroquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated quinoline derivative. Adherence to these procedures is critical for minimizing risks and ensuring that this chemical waste is managed in a safe, compliant, and environmentally responsible manner.

Immediate Safety and Hazard Information

Before handling, it is imperative to be aware of the hazards associated with this compound. This compound is irritating to the eyes, respiratory system, and skin.[1] In case of exposure, follow the first-aid measures outlined in the table below.

Table 1: Hazard Identification and First-Aid Measures

Hazard TypeDescriptionFirst-Aid Protocol
Eye Contact Causes serious eye irritation.[1]Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[1]Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Inhalation Causes respiratory tract irritation. May be harmful if inhaled.[1]Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion May cause irritation of the digestive tract. May be harmful if swallowed.[1]Wash mouth out with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must use appropriate personal protective equipment to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate.To prevent inhalation of irritating dust.
Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. As a halogenated organic compound, it requires specific segregation and disposal procedures.[3]

Step 1: Waste Segregation

  • Crucially, segregate halogenated organic waste from non-halogenated waste. [3][4][5] This is critical for proper disposal and often impacts disposal costs.

  • Collect waste this compound and any materials heavily contaminated with it (e.g., weighing paper, gloves, spill cleanup debris) separately.

  • Do not mix this solid waste with liquid waste streams.

Step 2: Waste Container Selection and Labeling

  • Select a designated, leak-proof, and sealable container for solid hazardous waste. A wide-mouth jar or a pail lined with a clear plastic bag is suitable for solid waste.[6][7]

  • The container must be compatible with the chemical; for this solid, high-density polyethylene (HDPE) is appropriate.

  • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[4]

  • The label must clearly state:

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Irritant," "Toxic"

    • The date accumulation started.

    • The name of the principal investigator or laboratory supervisor.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA should be under the direct control of laboratory personnel, away from general traffic, and clearly marked.

  • Keep the waste container securely closed at all times, except when adding waste.[4][8]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Step 4: Arranging for Disposal

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.

  • Once the container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online request form or by phone.[4]

  • The waste will be transported to a licensed and approved waste disposal facility for final treatment, likely via incineration.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of Waste (Solid this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate Waste Is it a Halogenated Organic Solid? ppe->segregate ppe->spill container Step 3: Select & Label Container (Compatible, Sealed, Hazardous Waste Label) segregate->container Yes storage Step 4: Store in Satellite Accumulation Area (Secure, Closed, Ventilated) container->storage request Step 5: Request EHS Pickup (Follow Institutional Protocol) storage->request end End: Disposal by Licensed Facility (Incineration) request->end spill_proc Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->spill_proc Contain & Clean spill_proc->container Dispose of debris as waste

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources: If the material is near any ignition sources, remove them if it is safe to do so.

  • Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as listed in Table 2.

  • Containment: For a solid spill, carefully sweep or vacuum the material to avoid generating dust.[1] Place the collected material into a suitable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.[10]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department. For large or highly hazardous spills, contact emergency services immediately.[11]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-2-chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline-4-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This guide offers detailed, step-by-step procedures for the handling and disposal of this compound, a compound that presents potential hazards. It is irritating to the eyes, respiratory system, and skin, and may be harmful if inhaled, ingested, or absorbed through the skin. The following information is designed to mitigate these risks and should be implemented immediately.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEMaterial/SpecificationRationale
Hands Double-gloving with chemical-resistant glovesInner: Nitrile; Outer: Neoprene or Viton. Ensure gloves are powder-free.Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach of the outer glove.[1][2]
Eyes/Face Safety goggles and a face shieldANSI Z87.1-compliantProtects against splashes and airborne particles entering the eyes and face.
Body Chemical-resistant lab coat or gownPolyethylene-coated polypropylene or similar non-absorbent materialPrevents contamination of personal clothing and skin.
Respiratory NIOSH-approved respiratorN95 or higher, depending on the scale of work and potential for aerosolizationProtects the respiratory tract from inhalation of the powdered compound.
Feet Closed-toe shoesChemical-resistant materialProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Meticulous planning and execution are critical when working with this compound, especially in its powdered form. The following workflow must be followed to minimize exposure and prevent contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase (in a certified chemical fume hood) cluster_cleanup Post-Handling Phase prep1 Designate a specific handling area prep2 Ensure emergency equipment is accessible (eyewash, safety shower, spill kit) prep1->prep2 prep3 Don all required PPE prep2->prep3 weighing Weigh the compound using the tare method prep3->weighing Proceed to handling dissolving If making a solution, add the solid to the solvent slowly weighing->dissolving transfer Use dedicated, labeled glassware dissolving->transfer decontaminate Decontaminate work surfaces and equipment transfer->decontaminate Complete handling remove_ppe Remove PPE in the correct order decontaminate->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for Handling this compound.
Detailed Experimental Protocol for Weighing and Handling:

  • Preparation:

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible.

    • Before entering the designated area, don all personal protective equipment as specified in the table above.

  • Weighing the Powder (Tare Method):

    • Place a labeled, sealable container on the analytical balance and tare it.[3][4]

    • Move the tared container into the chemical fume hood.

    • Carefully add the desired amount of this compound to the container using a clean spatula.[5]

    • Seal the container before removing it from the fume hood.

    • Place the sealed container back on the balance to obtain the final weight.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove material.

  • Making a Solution:

    • All dissolution work must be performed within the chemical fume hood.

    • Slowly add the weighed solid to the solvent to avoid splashing.

    • Keep the container closed as much as possible during the process.

  • Post-Handling and Decontamination:

    • Wipe down the work surfaces and any equipment used with a suitable solvent (e.g., isopropanol) followed by a soap and water solution.

    • Dispose of all contaminated disposable materials (e.g., weigh paper, gloves) in the designated halogenated waste container.

    • Remove PPE in the following order to prevent re-contamination: outer gloves, face shield, lab coat, goggles, respirator, and inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are paramount to ensure environmental protection and regulatory compliance. This compound is a halogenated organic compound and must be disposed of accordingly.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated solids (gloves, weigh paper, etc.) waste_container Designated, labeled 'Halogenated Organic Waste' container solid_waste->waste_container liquid_waste Unused solutions and rinsates liquid_waste->waste_container segregation Do NOT mix with non-halogenated waste waste_container->segregation storage Store sealed container in a designated satellite accumulation area segregation->storage pickup Arrange for pickup by certified hazardous waste disposal service storage->pickup

Caption: Disposal Pathway for Halogenated Waste.
Detailed Disposal Protocol:

  • Waste Segregation:

    • All waste contaminated with this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[6][7][8]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [7][9] This is critical for proper disposal and cost management.

    • The waste container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[10]

  • Labeling:

    • The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[8][9]

    • The label must clearly identify the contents, including the full chemical name "this compound" and any solvents used. Approximate percentages should be noted.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

  • Storage and Disposal:

    • Keep the waste container sealed when not in use and store it in a designated and properly ventilated satellite accumulation area.[8]

    • When the container is full or has been stored for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.